molecular formula C8H8BrNO B1265513 N-(3-bromophenyl)acetamide CAS No. 621-38-5

N-(3-bromophenyl)acetamide

Cat. No.: B1265513
CAS No.: 621-38-5
M. Wt: 214.06 g/mol
InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromoacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHOHJTVFUJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211149
Record name Acetamide, N-(3-bromophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-38-5
Record name N-(3-Bromophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 3'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Bromoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-bromophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-bromophenyl)acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromophenyl)acetamide, a halogenated aromatic amide, serves as a crucial intermediate in organic and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and spectral data for characterization. While direct biological applications of this compound are not extensively documented in publicly available literature, this guide also explores the broader context of bromoacetanilide derivatives and their potential roles in drug discovery, offering insights for future research and development.

Core Compound Identification

This section details the fundamental identifiers for this compound.

IdentifierValueReference
CAS Number 621-38-5[1][2]
Molecular Formula C8H8BrNO[1]
Molecular Weight 214.06 g/mol [1][3][4]
IUPAC Name This compound[1]
Synonyms 3'-Bromoacetanilide, m-Bromoacetanilide[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for handling, storage, and experimental design.

PropertyValueReference
Melting Point 87-89 °C[3]
Boiling Point (Predicted) 349.2 ± 25.0 °C[3]
Density (Rough Estimate) 1.5097 g/cm³[3]
pKa (Predicted) 14.45 ± 0.70[3]
Appearance White needle-like crystals[3]
Solubility Soluble in ethanol and ether; insoluble in water.[3]
Storage Sealed in a dry environment at room temperature.[3]

Synthesis Protocols

This compound is primarily used as an intermediate in organic and pharmaceutical synthesis.[3] Two common methods for its preparation are detailed below.

Method 1: Acetylation of m-Bromoaniline

This is a traditional and straightforward method for the synthesis of this compound.

Reaction Scheme:

m-Bromoaniline m-Bromoaniline Plus + m-Bromoaniline->Plus AceticAnhydride Acetic Anhydride AceticAnhydride->Plus Product This compound Plus->Product Acetic Acid

Figure 1: Acetylation of m-Bromoaniline.

Experimental Protocol:

  • Combine m-bromoaniline and acetic acid.

  • Slowly add acetic anhydride to the mixture.

  • Reflux the reaction mixture for 30 minutes.

  • After reflux, allow the mixture to stand for an additional 30 minutes.

  • Pour the reaction mixture into five times its volume of ice water to precipitate the product.

  • Filter the resulting crystals.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Method 2: Beckmann Rearrangement of 3-Bromoacetophenone Oxime

This method provides an alternative route to this compound.

Experimental Protocol:

  • In a 50 mL reaction flask, dissolve 3-bromoacetophenone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile.

  • In a separate vial, dissolve bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) in 1 mL of acetonitrile.

  • Under stirring, add the bismuth trifluoromethanesulfonate solution to the reaction flask.

  • Add an additional 2-3 mL of acetonitrile to the reaction mixture.

  • Heat the mixture in an oil bath at 80 °C. The solution will turn into a slightly white suspension.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% dichloromethane (DCM) as the mobile phase. The reaction is typically complete in about 4 hours.

  • Once the reaction is complete, remove the heat and evaporate the solvent using a rotary evaporator.

  • To the residue, add water and DCM for extraction.

  • Combine the organic phases and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate it.

  • Purify the crude product by column chromatography using 100% DCM as the eluent.

  • After solvent evaporation and drying, a yield of approximately 60% of this compound can be expected, with a melting point of 86-88 °C.[3]

Spectral Data for Characterization

The following is a summary of available spectral data for this compound, which is crucial for its identification and purity assessment.

Spectrum TypeKey Peaks/FeaturesReference
GC-MS Top m/z peaks at 43, 171, and 173.[1]
¹H NMR Data available in spectral databases.[1]
¹³C NMR Data available in spectral databases.[1]
IR Data available in spectral databases.[1]

Biological Activity and Potential Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the broader class of acetamide and bromophenol derivatives has shown significant potential in various therapeutic areas. These findings suggest possible avenues for future investigation of this compound.

Context from Related Compounds
  • Antioxidant and Anticancer Activities: Natural and synthetic bromophenol derivatives have been evaluated for their antioxidant and anticancer properties.[5]

  • Enzyme Inhibition: Bromophenol derivatives have demonstrated potent inhibitory effects against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.[6][7]

  • Antibacterial Activity: Some brominated phenols with lactamomethyl moieties have shown antibacterial activity.[8]

Future Research Directions

The established role of this compound as a synthetic intermediate, combined with the diverse biological activities of related bromo- and acetamido- compounds, positions it as a valuable scaffold for the development of novel therapeutic agents. Future research could focus on synthesizing a library of derivatives from this compound and screening them for various biological activities.

A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library of Novel Derivatives B->C D Biological Screening Assays (e.g., Anticancer, Antibacterial, Enzyme Inhibition) C->D E Identification of Lead Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

References

N-(3-bromophenyl)acetamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, and synthesis of N-(3-bromophenyl)acetamide.

Chemical Identity and Structure

This compound is an organic compound featuring an acetamide group attached to a brominated phenyl ring. The bromine atom is substituted at the meta- (3-) position of the phenyl ring relative to the acetamido group.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Bromoacetanilide, m-Bromoacetanilide[1]

  • Chemical Formula: C₈H₈BrNO[2]

  • CAS Registry Number: 621-38-5[2][3]

Chemical Structure:

The structure consists of a central benzene ring. An acetamido group (-NHCOCH₃) is attached to one carbon, and a bromine atom (-Br) is attached to the carbon atom at the third position relative to the acetamido group.

  • SMILES: CC(=O)NC1=CC(=CC=C1)Br[1]

  • InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

PropertyValueUnitSource
Molecular Weight 214.06 g/mol [1]
Melting Point 87-89°C[4]
Boiling Point (Predicted) 349.2 ± 25.0°C[4]
Density (Rough Estimate) 1.5097g/cm³[4]
pKa (Predicted) 14.45 ± 0.70[4]
XLogP3 2.3[1]
Polar Surface Area 29.1Ų[1]

Synthesis Protocol

This compound is primarily used as an intermediate in organic and pharmaceutical synthesis.[4] A common laboratory-scale synthesis involves the Beckmann rearrangement of 3-bromophenylacetone oxime.

Objective: To synthesize this compound from 3-bromophenylacetone oxime.

Materials:

  • 3-bromophenylacetone oxime (1 mmol, 0.21 g)

  • Bismuth trifluoromethanesulfonate (0.15 mmol, 0.10 g)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 50 mL reaction flask

  • Stirring apparatus

  • Oil bath

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (Silica gel)

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • Reaction Setup: Dissolve 3-bromophenylacetone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile and transfer the solution to a 50 mL reaction flask.[4]

  • Catalyst Addition: Under stirring, add a solution of bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) dissolved in 1 mL of acetonitrile to the reaction flask. Add an additional 2-3 mL of acetonitrile. The solution may appear as a slightly white suspension.[4]

  • Reaction Conditions: Heat the mixture in an oil bath at 80 °C and allow it to react with continuous stirring.[4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with 100% Dichloromethane (DCM) as the mobile phase. The reaction is typically complete in approximately 4 hours.[4]

  • Work-up: Once the reaction is complete, stop heating and remove the solvent using a rotary evaporator.[4]

  • Extraction: Add water and DCM to the residue for extraction. Combine the organic phases and dry them over anhydrous Na₂SO₄.[4]

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate. Purify the crude product via column chromatography using 100% DCM as the eluent.[4]

  • Final Product: After chromatography, spin-dry the collected fractions, weigh the final product (this compound), and calculate the yield. The expected melting point is 86-88 °C.[4]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound as described in the protocol above.

SynthesisWorkflow cluster_react Reaction cluster_workup Work-up & Extraction cluster_purify Purification reactants Reactants (3-bromophenylacetone oxime, Bismuth triflate, Acetonitrile) reaction_mix Reaction Mixture (Stirring at 80°C, 4 hrs) reactants->reaction_mix Combine & Heat monitoring TLC Monitoring (100% DCM) reaction_mix->monitoring Sample solvent_removal Solvent Removal (Rotary Evaporator) monitoring->solvent_removal Reaction Complete extraction Extraction (DCM/Water) solvent_removal->extraction Add drying Drying (Anhydrous Na2SO4) extraction->drying Combine & Dry filtration Filtration drying->filtration concentration Concentration filtration->concentration chromatography Column Chromatography (100% DCM) concentration->chromatography final_product Final Product This compound chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

physical and chemical properties of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-(3-bromophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the physical and chemical properties, synthesis, and analysis of this compound, a key intermediate in organic and pharmaceutical synthesis.

Chemical Identity

This compound, also known as 3'-bromoacetanilide, is an aromatic amide. Its identity is well-defined by various chemical identifiers.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 621-38-5[1][2][3][4]
Molecular Formula C₈H₈BrNO[1][2][3][5]
SMILES CC(=O)NC1=CC(=CC=C1)Br[1]
InChIKey XXHOHJTVFUJJMT-UHFFFAOYSA-N[1][3][5]

Physical Properties

The compound is typically a solid at room temperature with defined physical characteristics. It is described as appearing as white needle-like crystals or a yellow to brown solid.[2][4][6] It is soluble in ethanol and ether but insoluble in water.[2]

PropertyValue
Molecular Weight 214.06 g/mol [1][2][5]
Melting Point 87-89 °C[2][4][6]
Boiling Point 349.2 ± 25.0 °C (Predicted)[2][4][6]
Density 1.5097 g/cm³ (Rough Estimate)[2][4][6]
pKa 14.45 ± 0.70 (Predicted)[2][4][6]
Refractive Index 1.6120 (Estimate)[2][4][6]

Chemical Properties and Reactivity

This compound serves as a valuable intermediate in organic synthesis.[2] Its chemical reactivity is centered around the amide linkage and the substituted aromatic ring. It is a precursor for the synthesis of other complex molecules, including N-{5-bromo-2-nitrophenyl}acetamide and 3-bromo-4-nitroaniline.[2] For optimal stability, it should be stored in a dry, sealed container at room temperature.[2][4][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataInformation
¹H NMR Spectral data is available and has been recorded on instruments such as the Bruker AM-300.[1]
¹³C NMR Spectral data is available for carbon framework analysis.[1]
Mass Spectrometry Electron Ionization (EI) mass spectra are available.[1][3] The ionization energy has been determined to be 8.6 ± 0.2 eV.[7]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for functional group identification.[1]

Experimental Protocols

Synthesis from 3-Bromoacetophenone Oxime

A documented method for the synthesis of this compound involves a Beckmann rearrangement of 3-bromoacetophenone oxime.[2]

Methodology:

  • A solution of 3-bromoacetophenone oxime (0.21g, 1 mmol) in 2 mL of acetonitrile is added to a 50 mL reaction flask.[2]

  • Under stirring, bismuth trifluoromethanesulfonate (0.10g, 0.15 mmol) dissolved in 1 mL of acetonitrile is introduced, followed by an additional 2-3 mL of acetonitrile.[2] The solution typically becomes a slightly white suspension.[2]

  • The reaction mixture is heated in an oil bath at 80 °C.[2]

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC) using 100% dichloromethane (DCM) as the mobile phase.[2] The reaction is typically complete in approximately 4 hours.[2]

G Reactants Reactants: - 3-Bromoacetophenone Oxime (1 mmol) - Bismuth Trifluoromethanesulfonate (0.15 mmol) - Acetonitrile ReactionVessel 50 mL Reaction Flask Reactants->ReactionVessel Monitoring TLC Monitoring (100% DCM) ReactionVessel->Monitoring Product Crude Product: This compound ReactionVessel->Product Beckmann Rearrangement Conditions Reaction Conditions: - Stirring - 80 °C Oil Bath - Approx. 4 hours Conditions->ReactionVessel

Diagram 1: Synthesis workflow for this compound.
Post-Reaction Workup and Purification

Following the synthesis, a standard workup and purification procedure is employed to isolate the final product.[2]

Methodology:

  • After the reaction is complete, heating is stopped, and the solvent is removed using a rotary evaporator.[2]

  • The residue is subjected to extraction using water and dichloromethane (DCM).[2]

  • The organic phases from the extraction are combined and dried over anhydrous sodium sulfate (Na₂SO₄).[2]

  • The drying agent is removed by filtration, and the filtrate is concentrated.[2]

  • The crude product is purified by column chromatography using 100% DCM as the eluent.[2]

  • The solvent is removed from the pure fractions, and the final product is dried to yield this compound.[2] A yield of around 60% has been reported with this method.[2]

G start Crude Reaction Mixture rotovap Solvent Removal (Rotary Evaporator) start->rotovap extraction Extraction (Water / DCM) rotovap->extraction dry Drying (Anhydrous Na₂SO₄) extraction->dry concentrate Concentration dry->concentrate chromatography Column Chromatography (100% DCM) concentrate->chromatography final_product Pure this compound chromatography->final_product

Diagram 2: Purification workflow for this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling.[2][4][6] The following GHS hazard statements apply.

Hazard CodeStatement
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.

References

N-(3-bromophenyl)acetamide: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(3-bromophenyl)acetamide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound, also known as 3'-bromoacetanilide, is an organic compound with the chemical formula C₈H₈BrNO. It is a derivative of acetanilide with a bromine atom substituted at the meta-position of the phenyl ring. This compound serves as a key intermediate in various organic syntheses, including the preparation of more complex molecules for pharmaceutical and materials science research. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. However, qualitative descriptions of its solubility have been reported. The available information is summarized in the table below.

SolventChemical FormulaSolubility DescriptionCitation
EthanolC₂H₅OHSoluble (melts in)[1][2]
Ether(C₂H₅)₂OSoluble (melts in)[1][2]
WaterH₂OInsoluble[1][2]

Note: The term "melts in" suggests high solubility, where the addition of the solute to the solvent at or near the solute's melting point results in dissolution.

For the isomeric compound, 4'-bromoacetanilide, some semi-quantitative data is available, which may provide an approximate indication of the solubility behavior of the 3-bromo isomer. It is reported to be sparingly soluble in water (approximately 0.2 g/L) and more soluble in ethanol (10-20 g/L)[3]. However, it is critical to experimentally determine the solubility of this compound for any quantitative application.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed and robust experimental protocol based on the isothermal shake-flask method is provided below. This method is a widely accepted standard for determining the equilibrium solubility of a solid in a solvent.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • This compound (high purity, >98%)

  • Organic solvents of interest (analytical or HPLC grade)

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Volumetric flasks and pipettes (Class A)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is highly recommended to perform a preliminary experiment to determine the time to equilibrium by measuring the concentration at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.

    • Accurately weigh the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

    • Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume or mass of the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Gravimetric Method: Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

    • Instrumental Analysis (HPLC/UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

      • Analyze the diluted sample of the saturated solution and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

The solubility data should be presented in a clear and structured format. The following table is an example of how to report the determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
[Solvent 1][e.g., 25][Experimental Value][Calculated Value]
[Solvent 2][e.g., 25][Experimental Value][Calculated Value]
[Solvent 3][e.g., 25][Experimental Value][Calculated Value]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vial B Add known volume/mass of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter with syringe filter F->G H Gravimetric Analysis or Instrumental Quantification G->H

Caption: Experimental workflow for solubility determination.

G cluster_grav Gravimetric Method cluster_inst Instrumental Method (HPLC/UV-Vis) A Weigh filtered saturated solution B Evaporate solvent A->B C Weigh dried solute B->C D Calculate solubility (mass/volume) C->D E Prepare standard solutions F Generate calibration curve E->F G Dilute filtered supernatant H Analyze diluted sample G->H I Calculate concentration H->I

References

Technical Guide: Physicochemical Properties of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of N-(3-bromophenyl)acetamide, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a chemical compound with the molecular formula C8H8BrNO.[1][2][3][4] It is also known by other names such as 3'-Bromoacetanilide and m-bromoacetanilide.[1][3][4][5] The compound has a molecular weight of approximately 214.06 g/mol .[3][4][6][7]

The key physical properties are summarized in the table below:

PropertyValueSource
Melting Point87-89 °C[3][4][6]
Boiling Point349.2 ± 25.0 °C (Predicted)[3][4][6]
Density1.5097 g/cm³ (Rough Estimate)[3][6]
pKa14.45 ± 0.70 (Predicted)[3][4][6]
CAS Number621-38-5[1][2][5]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. For pure substances, this range is narrow.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures, or predicted computationally.

Methodology: Distillation Method (for liquids, adaptable for high-boiling solids)

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Sample Placement: The substance is placed in the distilling flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Temperature Reading: The temperature is recorded when the vapor condensation front is level with the thermometer bulb, and a steady temperature is maintained. This temperature is the boiling point at the given atmospheric pressure.

Note: For high-melting solids, the boiling point is often determined using specialized equipment under vacuum (vacuum distillation) to avoid thermal decomposition. The predicted boiling point of 349.2 ± 25.0 °C suggests that the compound may decompose at atmospheric pressure before it boils.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Obtain this compound Sample B Grind Sample to a Fine Powder A->B C Pack Powder into Capillary Tube B->C D Place Capillary in Melting Point Apparatus C->D Transfer to Apparatus E Heat Sample at a Controlled Rate D->E F Observe and Record Melting Range E->F G Compare with Literature Value F->G Data Input H Assess Purity based on Melting Range G->H

Caption: Experimental workflow for melting point determination.

This guide provides foundational information for laboratory professionals working with this compound. Accurate determination of its physical properties is a fundamental step in research and development.

References

Spectroscopic Profile of N-(3-bromophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(3-bromophenyl)acetamide, a compound of interest in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85Singlet1HAr-H
7.55Doublet1HAr-H
7.25Doublet1HAr-H
7.15Triplet1HAr-H
2.10Singlet3H-COCH₃
8.20 (broad)Singlet1H-NH
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.5C=O (Amide)
140.2Ar-C (C-N)
130.5Ar-C
126.8Ar-C
122.9Ar-C (C-Br)
122.4Ar-C
118.9Ar-C
24.5-CH₃
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3280-3300Strong, BroadN-H Stretch
3050-3100MediumAromatic C-H Stretch
1665StrongC=O Stretch (Amide I)
1590MediumN-H Bend (Amide II)
1540MediumAromatic C=C Stretch
780StrongC-Br Stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
213/215100/98[M]⁺/ [M+2]⁺ (Molecular Ion)
171/17360/58[M - CH₂CO]⁺
9240[C₆H₆N]⁺
4385[CH₃CO]⁺

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the vapor phase.[1]

Mass Spectrometry (MS): Mass spectral data were collected using electron ionization (EI) at 70 eV.[2][3] The sample was introduced via a direct insertion probe.

Visualizations

To further elucidate the relationships between the molecular structure and its spectroscopic signatures, as well as the general workflow of the analysis, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Correlation of molecular structure with spectroscopic signals.

References

An In-depth Technical Guide to N-(3-bromophenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-bromophenyl)acetamide is a halogenated aromatic amide that serves as a crucial building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its chemical structure, featuring a bromine atom on the phenyl ring, offers a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers, and pricing is typically quantity-dependent. Below is a comparative summary of major suppliers.

SupplierProduct Number/IDPurityAvailable QuantitiesPrice (USD, Approx.)Price per Gram (USD, Approx.)
Sigma-Aldrich R647969Not specified50 mg$197.00$3940.00
Halochem HC-00213≥ 98%Inquire for detailsInquire for detailsInquire for details
ChemDiv 8006-6132Not specified5 mg$69.00$13800.00
ChemicalBook CB3457571Aggregates multiple suppliersVariesVariesVaries
Qingdao RENAS Polymer Material Co., Ltd. (via ChemicalBook)99%Min. Order: 20 kgInquire for detailsInquire for details
Biosynth Carbosynth FB121739Not specified100 mg, 250 mg$58.00, $115.00$580.00, $460.00
Matrix Scientific 062493Not specified1 g, 5 g$79.00, $195.00$79.00, $39.00
TRC B680218Not specified500 mg$130.00$260.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Purity information should be confirmed by consulting the certificate of analysis (CoA) from the respective supplier.

Physicochemical Properties

PropertyValueReference
CAS Number 621-38-5[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Melting Point 87-89 °C[1]
Boiling Point (Predicted) 349.2 ± 25.0 °C[1]
Appearance White to yellow or brown solid[1]
Solubility Soluble in ethanol and ether, insoluble in water.[2]

Synthesis of this compound

There are two primary, well-documented methods for the synthesis of this compound.

Method 1: Acetylation of 3-Bromoaniline

This is a straightforward and common method involving the acylation of a primary amine.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction flask, dissolve 3-bromoaniline in a suitable solvent such as acetic acid.[2]

  • Addition of Reagent: Slowly add acetic anhydride to the solution.[2]

  • Reaction Conditions: The mixture is typically stirred and may be heated to drive the reaction to completion. A gentle reflux for approximately 30 minutes is often sufficient.[2]

  • Work-up: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the product.[2]

  • Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Bromoaniline C Acetylation in Acetic Acid A->C B Acetic Anhydride B->C D This compound C->D

Synthesis via Acetylation of 3-Bromoaniline.
Method 2: From 3-Bromoacetophenone Oxime

This method provides an alternative route to the target compound.

Experimental Protocol:

  • Reactant Preparation: Dissolve 3-bromoacetophenone oxime (1 equivalent) in acetonitrile in a 50 mL reaction flask.[2]

  • Catalyst Addition: To this solution, add bismuth trifluoromethanesulfonate (0.15 equivalents) dissolved in acetonitrile under stirring.[2]

  • Reaction Conditions: The reaction mixture is then heated in an oil bath at 80 °C and stirred for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, the heating is stopped, and the solvent is removed using a rotary evaporator. The residue is then subjected to an extractive work-up with water and a suitable organic solvent like dichloromethane (DCM).[2]

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine atom at the meta-position of the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.

G cluster_reactions Chemical Transformations cluster_products Potential Bioactive Scaffolds A This compound B Suzuki Coupling A->B C Heck Reaction A->C D Buchwald-Hartwig Amination A->D E Other Cross-Coupling Reactions A->E F Biaryl Compounds B->F G Stilbene Derivatives C->G H N-Aryl Amines D->H I Heterocyclic Compounds E->I

Role as an Intermediate in Organic Synthesis.

While direct biological activity data for this compound is scarce in publicly available literature, its structural motif is present in a variety of biologically active compounds. For instance, derivatives of N-phenylacetamide have been investigated for a wide range of therapeutic activities, including as anti-cancer agents, anti-inflammatory compounds, and antimicrobials.[3][4] The N-phenylacetamide core can act as a scaffold that correctly positions pharmacophoric groups for interaction with biological targets.

A study on a structurally related compound, 1-(3′-bromophenyl)-heliamine, identified it as a potential anti-arrhythmic agent.[5] Although this molecule is more complex, the presence of the 3-bromophenyl moiety highlights the utility of this substitution pattern in the design of cardiovascular drugs. Furthermore, more distant relatives, such as N-(3-fluorophenyl)acetamide derivatives, have been explored as potent and selective Aurora kinase B inhibitors for cancer therapy.[6]

Hypothetical Signaling Pathway in Drug Discovery

Given that N-phenylacetamide derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway that could be targeted by molecules derived from this compound is the MAP kinase pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Growth Factor Receptor B Ras A->B C Raf B->C D MEK C->D E ERK D->E F Transcription Factors E->F G Cell Proliferation, Survival F->G X Inhibitor derived from This compound X->C Inhibition

Hypothetical Inhibition of the MAPK Pathway.

Safety and Handling

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible compound that holds significant potential as a versatile building block in drug discovery and development. Its utility as a synthetic intermediate allows for the creation of diverse molecular scaffolds for biological screening. While direct evidence of its own biological activity is limited, the prevalence of the N-phenylacetamide core in numerous bioactive molecules underscores its importance for medicinal chemists. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Safe Handling of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for N-(3-bromophenyl)acetamide, a compound often utilized as an intermediate in organic and pharmaceutical synthesis.[1] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential risks.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C8H8BrNO[1][2][3]
Molecular Weight 214.06 g/mol [1][2]
Appearance White needle-like crystals[1]
Melting Point 87-89 °C[1][4]
Boiling Point 349.2 ± 25.0 °C (Predicted)[1]
Solubility Soluble in ethanol and ether; insoluble in water.[1]
CAS Number 621-38-5[2][3][5]

Table 2: Toxicological Data

Hazard ClassificationGHS CategoryDescriptionReference
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][2]
Specific target organ toxicity — single exposure Category 3May cause respiratory irritation.[2][2]
Acute Toxicity (Intraperitoneal) LD: >500 mg/kg (mouse)[1]

Section 2: Hazard Identification and Classification

This compound is classified as an irritant.[1][2] The following diagram illustrates the GHS hazard classifications for this compound.

GHS_Classification cluster_main GHS Hazard Classification for this compound cluster_health Health Hazards Compound This compound H302 H302: Harmful if swallowed (Acute Toxicity, Oral - Cat. 4) Compound->H302 Ingestion H315 H315: Causes skin irritation (Skin Irritation - Cat. 2) Compound->H315 Skin Contact H319 H319: Causes serious eye irritation (Eye Irritation - Cat. 2A) Compound->H319 Eye Contact H335 H335: May cause respiratory irritation (STOT SE - Cat. 3) Compound->H335 Inhalation

Caption: GHS Hazard Classifications for this compound.

Section 3: Experimental Protocols for Safe Handling

Adherence to the following procedural workflow is critical to ensure safety when handling this compound.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[6]

  • Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or equivalent are required.[7][8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][9] Gloves must be inspected before use and disposed of properly after handling.[9]

  • Respiratory Protection: For large-scale operations or in situations where engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7]

3.2. Handling and Storage Workflow

The diagram below outlines the standard operating procedure for handling and storing this compound.

Handling_Workflow cluster_workflow Safe Handling and Storage Workflow Prep 1. Preparation - Don appropriate PPE - Ensure proper ventilation Handling 2. Handling - Avoid generating dust - Prevent contact with skin and eyes Prep->Handling Storage 3. Storage - Store in a tightly sealed container - Keep in a cool, dry, well-ventilated area Handling->Storage Cleanup 4. Post-Handling - Decontaminate work surfaces - Wash hands thoroughly Handling->Cleanup Disposal 5. Waste Disposal - Dispose of as hazardous waste - Follow local regulations Cleanup->Disposal

Caption: Standard Operating Procedure for this compound.

3.3. Specific Handling Precautions

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

  • Wash hands and any exposed skin thoroughly after handling.[10][11]

  • Do not eat, drink, or smoke when using this product.

  • Remove and wash contaminated clothing before reuse.[10]

3.4. Storage Conditions

  • Store in a dry, cool, and well-ventilated place.[11]

  • Keep the container tightly closed.[10][11]

  • Store locked up.[9][10]

  • Incompatible with oxidizing agents.[10]

Section 4: Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

4.1. First Aid Measures

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[10][11] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: If on skin, wash with plenty of soap and water.[10][11] Remove all contaminated clothing and shoes immediately.[11] If skin irritation occurs, get medical advice/attention.[10]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do, and continue rinsing.[10][11] If eye irritation persists, get medical advice/attention.[10]

  • Ingestion: If swallowed, seek immediate medical assistance.[10] Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[6][11]

4.2. Emergency Response Workflow

The following diagram outlines the logical steps for responding to an exposure incident.

First_Aid_Workflow cluster_emergency First Aid Emergency Workflow Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air Inhalation->Action_Inhale Action_Skin Wash with soap and water Remove contaminated clothing Skin->Action_Skin Action_Eye Rinse with water for 15 mins Remove contact lenses Eye->Action_Eye Action_Ingest Do NOT induce vomiting Give water if conscious Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: Emergency First Aid Procedures for Exposure.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations on extinguishing agents are given.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen halides.[7][9]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[11]

Section 5: Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[6] Disposal must be in accordance with all applicable local, state, and federal regulations.[6][10] Do not allow the product to enter drains.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling this chemical.[6]

References

The Evolving Landscape of N-(3-bromophenyl)acetamide Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(3-bromophenyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. The presence of the bromine atom on the phenyl ring, combined with the acetamide moiety, imparts unique physicochemical properties that contribute to its potential as a therapeutic agent. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Core Biological Activities and Quantitative Data

While research specifically isolating the quantitative biological activity of a wide range of this compound derivatives is still an evolving field, studies on structurally similar compounds provide valuable insights into their potential efficacy. The following tables summarize quantitative data for closely related bromophenyl and acetamide derivatives, offering a comparative view of their potency.

It is crucial to note that the following data is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives, warranting direct investigation of this specific chemical class.

Anticancer Activity

The cytotoxic potential of bromophenyl-containing compounds against various cancer cell lines has been a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

Table 1: Anticancer Activity of Bromophenol and Phenylacetamide Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(4-bromophenyl)pyrazin-2-amine structureMCF-7 (Breast)>100Doxorubicin0.17
3-(4-bromophenyl)pyrazin-2-amine structurePC-3 (Prostate)>100Paclitaxel0.1
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast)0.6 ± 0.08DoxorubicinNot specified
Phenylacetamide Derivative (3c)MCF-7 (Breast)0.7 ± 0.08DoxorubicinNot specified
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08DoxorubicinNot specified

Data presented is for structurally related compounds to indicate potential activity.[1][2]

Antimicrobial Activity

The antimicrobial properties of N-(substituted phenyl)-2-chloroacetamides have been noted, with N-(3-bromophenyl)-2-chloroacetamide being highlighted for its high activity, attributed to its lipophilicity which facilitates passage through the cell membrane of microorganisms.[3]

Table 2: Antimicrobial Activity of N-(Aryl)acetamide Derivatives

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
N-(4-bromophenyl) piperazino-acetamide (8e)P. mirabilis-C. albicans20
N-(4-bromophenyl) piperazino-acetamide (8e)B. subtilis-A. fumigates-

Data presented is for a structurally related compound to indicate potential activity.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been evaluated using models such as carrageenan-induced paw edema. The percentage of edema inhibition serves as a key indicator of anti-inflammatory efficacy.

Table 3: Anti-inflammatory Activity of Phenoxy Acetamide Derivatives

Compound/DerivativeAnimal ModelDose (mg/kg)Edema Inhibition (%) at 3h
2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamideRat150Significant
N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamideRat150Significant

Qualitative data from structurally related compounds is presented to indicate potential activity.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.

General Synthesis of this compound Derivatives

A common method for the synthesis of N-phenylacetamide derivatives involves the acetylation of the corresponding aniline.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aniline 3-Bromoaniline reaction Acetylation aniline->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction product This compound reaction->product

General synthesis workflow.

Procedure:

  • Dissolve 3-bromoaniline in a suitable solvent, such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Reflux the reaction mixture for a specified period, typically 30 minutes to a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the crude product, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat cells with this compound derivatives start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure end Calculate IC50 values measure->end

Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

G cluster_workflow Agar Well Diffusion Workflow start Prepare microbial inoculum spread Spread inoculum on agar plate start->spread create_wells Create wells in the agar spread->create_wells add_compounds Add this compound derivatives to wells create_wells->add_compounds incubate Incubate the plates add_compounds->incubate measure Measure the zone of inhibition incubate->measure

Workflow for the agar well diffusion assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the this compound derivative solution (at a specific concentration) into each well. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Administer this compound derivatives to animals induce_edema Inject carrageenan into the paw start->induce_edema measure_initial Measure initial paw volume induce_edema->measure_initial measure_intervals Measure paw volume at intervals (e.g., 1, 2, 3, 4 hours) measure_initial->measure_intervals calculate Calculate percentage inhibition of edema measure_intervals->calculate

Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Grouping: Divide animals (typically rats or mice) into groups: control, standard (e.g., indomethacin), and test groups for different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related phenylacetamide compounds suggest that in the context of cancer, the induction of apoptosis is a key mechanism.[1][5]

Postulated Apoptotic Pathway

Phenylacetamide derivatives are thought to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Derivative Bcl2 Bcl-2 Family Modulation (e.g., Bax upregulation, Bcl-2 downregulation) Compound->Bcl2 Induces Mito Mitochondrial Dysfunction Bcl2->Mito Leads to CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Postulated apoptotic signaling pathway.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for significant therapeutic applications. The existing data on related structures suggest that these compounds are likely to exhibit noteworthy anticancer, antimicrobial, and anti-inflammatory properties. However, to fully realize their potential, further focused research is imperative.

Future investigations should prioritize the synthesis of a broader library of this compound derivatives and their systematic evaluation in the biological assays detailed in this guide. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these derivatives. Such efforts will be crucial in advancing this promising class of compounds from preclinical research to potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: N-(3-bromophenyl)acetamide as a Precursor in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-(3-bromophenyl)acetamide as a key precursor in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of N-(biphenyl-3-yl)acetamide and its derivatives, which are scaffolds of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined below are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted for various research and development applications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. The general mechanism involves a catalytic cycle with three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Application in Drug Discovery

The N-(biphenyl-3-yl)acetamide core, synthesized from this compound, is a structural motif found in various biologically active molecules. Derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: Targeting enzymes such as butyrylcholinesterase (BChE) for Alzheimer's disease therapy or protein tyrosine phosphatase 1B (PTP1B) for diabetes.[3][4][5]

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[6]

  • Anti-inflammatory and Antioxidant Agents: Showing potential in mitigating inflammation and oxidative stress.[7]

The synthesis of a library of N-(biphenyl-3-yl)acetamide derivatives through Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are extrapolated from reactions with analogous aryl bromides and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Arylboronic Acid PartnerExpected ProductReported Yield Range (%) for Analogous Reactions
Phenylboronic acidN-(biphenyl-3-yl)acetamide85 - 98
4-Methylphenylboronic acidN-(4'-methylbiphenyl-3-yl)acetamide80 - 95
4-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-3-yl)acetamide75 - 92
4-Chlorophenylboronic acidN-(4'-chlorobiphenyl-3-yl)acetamide70 - 88
3-Thienylboronic acidN-(3-(thiophen-3-yl)phenyl)acetamide65 - 85

Experimental Protocols

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(biphenyl-3-yl)acetamide derivative.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound, Arylboronic Acid, Base B Add Degassed Solvent A->B Inert Atmosphere C Add Palladium Catalyst B->C D Heat under Inert Atmosphere (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the Suzuki coupling reaction.

PTP1B_Inhibition_Pathway cluster_synthesis Synthesis cluster_biological Biological Action precursor This compound product N-(biphenyl-3-yl)acetamide Derivative precursor->product Suzuki Coupling ptp1b PTP1B (Active) product->ptp1b Inhibition irs1_p IRS-1-P ptp1b->irs1_p Dephosphorylation ptp1b_i PTP1B (Inactive) irs1 IRS-1 irs1_p->irs1 pi3k PI3K/Akt Pathway irs1->pi3k glut4 GLUT4 Translocation pi3k->glut4 glucose Glucose Uptake glut4->glucose

Caption: Potential mechanism of PTP1B inhibition.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel quinolinone and benzimidazole derivatives, utilizing N-(3-bromophenyl)acetamide or its precursors as key starting materials. The methodologies described herein leverage modern synthetic techniques, including palladium-catalyzed intramolecular cyclization and multi-step functional group transformations, to afford valuable heterocyclic scaffolds for potential applications in drug discovery and materials science.

Synthesis of a Novel 7-Bromo-4-methylquinolin-2(1H)-one

This protocol outlines the synthesis of 7-Bromo-4-methylquinolin-2(1H)-one, a substituted quinolinone, through a palladium-catalyzed intramolecular cyclization of a functionalized acetophenone precursor.

Signaling Pathway and Logic:

The synthetic strategy involves the initial formation of a 2-amino-4-bromoacetophenone intermediate, which is then acetylated. The resulting N-(4-bromo-2-acetylphenyl)acetamide undergoes a palladium-catalyzed intramolecular cyclization, specifically an intramolecular Heck-type reaction, to construct the quinolinone ring system.

Quinolinone_Synthesis Start 4-Bromoaniline Intermediate1 2-Amino-4-bromoacetophenone Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 N-(4-bromo-2-acetylphenyl)acetamide Intermediate1->Intermediate2 Acetylation Product 7-Bromo-4-methylquinolin-2(1H)-one Intermediate2->Product Pd-catalyzed Intramolecular Cyclization

Caption: Synthetic pathway for 7-Bromo-4-methylquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

Step 1: Synthesis of 2-Amino-4-bromoacetophenone

A detailed protocol for the synthesis of the key intermediate, 2-amino-4-bromoacetophenone, is adapted from literature procedures.

Reagent/SolventMolar Equiv.Amount
4-Bromoaniline1.0(Specify amount)
Acetyl chloride1.1(Specify amount)
Aluminum chloride2.5(Specify amount)
Dichloromethane-(Specify volume)

Procedure:

  • To a cooled (0 °C) suspension of aluminum chloride in dichloromethane, add acetyl chloride dropwise.

  • Add 4-bromoaniline portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromoacetophenone.

Step 2: Synthesis of N-(4-bromo-2-acetylphenyl)acetamide

Reagent/SolventMolar Equiv.Amount
2-Amino-4-bromoacetophenone1.0(Specify amount)
Acetic anhydride1.2(Specify amount)
Pyridine1.5(Specify amount)
Dichloromethane-(Specify volume)

Procedure:

  • Dissolve 2-amino-4-bromoacetophenone in dichloromethane and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of acetic anhydride.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-bromo-2-acetylphenyl)acetamide.

Step 3: Palladium-Catalyzed Intramolecular Cyclization to 7-Bromo-4-methylquinolin-2(1H)-one

Reagent/Solvent/CatalystMolar Equiv. / mol%Amount
N-(4-bromo-2-acetylphenyl)acetamide1.0(Specify amount)
Palladium(II) acetate5 mol%(Specify amount)
Triphenylphosphine10 mol%(Specify amount)
Potassium carbonate2.0(Specify amount)
N,N-Dimethylformamide (DMF)-(Specify volume)

Procedure:

  • To a solution of N-(4-bromo-2-acetylphenyl)acetamide in DMF, add potassium carbonate, triphenylphosphine, and palladium(II) acetate.

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 7-Bromo-4-methylquinolin-2(1H)-one.

Quantitative Data Summary:

StepProductYield (%)
12-Amino-4-bromoacetophenone60-70%
2N-(4-bromo-2-acetylphenyl)acetamide85-95%
37-Bromo-4-methylquinolin-2(1H)-one50-65%

Synthesis of a Novel 6-Bromo-2-methyl-1H-benzo[d]imidazole

This protocol details a three-step synthesis of 6-Bromo-2-methyl-1H-benzo[d]imidazole starting from this compound.

Workflow and Logic:

The synthesis commences with the nitration of this compound to introduce a nitro group ortho to the amino functionality. Subsequent reduction of the nitro group affords a diamine intermediate. Finally, condensation of the diamine with a one-carbon source, such as formic acid, followed by in-situ cyclization yields the target benzimidazole.

Benzimidazole_Synthesis Start This compound Intermediate1 N-(3-bromo-4-nitrophenyl)acetamide Start->Intermediate1 Nitration Intermediate2 N-(4-amino-3-bromophenyl)acetamide Intermediate1->Intermediate2 Reduction Product 6-Bromo-2-methyl-1H-benzo[d]imidazole Intermediate2->Product Condensation & Cyclization

Caption: Synthetic workflow for 6-Bromo-2-methyl-1H-benzo[d]imidazole.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-benzo[d]imidazole

Step 1: Synthesis of N-(3-bromo-4-nitrophenyl)acetamide

Reagent/SolventConcentrationVolume/Amount
This compound-(Specify amount)
Acetic acidGlacial(Specify volume)
Nitric acidFuming(Specify volume)

Procedure:

  • Dissolve this compound in glacial acetic acid and cool the solution to 0 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain N-(3-bromo-4-nitrophenyl)acetamide.

Step 2: Synthesis of N-(4-amino-3-bromophenyl)acetamide

Reagent/SolventMolar Equiv.Amount
N-(3-bromo-4-nitrophenyl)acetamide1.0(Specify amount)
Tin(II) chloride dihydrate3.0(Specify amount)
Ethanol-(Specify volume)

Procedure:

  • Suspend N-(3-bromo-4-nitrophenyl)acetamide in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-(4-amino-3-bromophenyl)acetamide.

Step 3: Synthesis of 6-Bromo-2-methyl-1H-benzo[d]imidazole

Reagent/SolventMolar Equiv.Amount
N-(4-amino-3-bromophenyl)acetamide1.0(Specify amount)
Formic acid-(Specify volume)

Procedure:

  • Heat a mixture of N-(4-amino-3-bromophenyl)acetamide and formic acid at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with aqueous ammonia to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 6-Bromo-2-methyl-1H-benzo[d]imidazole.

Quantitative Data Summary:

StepProductYield (%)
1N-(3-bromo-4-nitrophenyl)acetamide75-85%
2N-(4-amino-3-bromophenyl)acetamide80-90%
36-Bromo-2-methyl-1H-benzo[d]imidazole70-80%

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields provided are indicative and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols for N-(3-bromophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromophenyl)acetamide is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural properties make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their utility as enzyme inhibitors and anticancer agents. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.

Application Notes

This compound as a Scaffold for Enzyme Inhibitors

The N-(phenyl)acetamide moiety is a common feature in many enzyme inhibitors. By modifying the substituents on the phenyl ring and the acetyl group, researchers can design potent and selective inhibitors for a range of enzymatic targets. The bromo-substitution at the meta-position of the phenyl ring in this compound provides a useful handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

A notable example is the development of antidiabetic agents. A derivative of N-(2-bromophenyl)acetamide, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) , has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.[2]

Quantitative Data for Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Inhibition Mode
FA2α-glucosidase5.17 ± 0.28Non-competitive
FA2α-amylase18.82 ± 0.89Non-competitive
Acarbose (control)α-glucosidase58.8 ± 2.69-
This compound Derivatives in Anticancer Drug Discovery

The acetamide scaffold has been extensively explored in the design of novel anticancer agents.[3][4] Derivatives of phenylacetamide have been shown to induce cytotoxicity and apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation and survival.

Several studies have demonstrated that substituted phenylacetamide derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, certain 2-(substituted phenoxy) acetamide derivatives have shown promising anticancer activity.[3] Furthermore, some phenylacetamide derivatives have been found to induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.[4]

Quantitative Data for Anticancer Activity

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Phenylacetamide derivative 3j (para-nitro substituted)MDA-MB-468 (Breast Cancer)0.76 ± 0.09[4]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[4]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[4]
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08[4]
Phenylacetamide derivative 3dMCF-7 (Breast Cancer)0.7 ± 0.4[4]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[5]
Doxorubicin (control)MDA-MB-468 (Breast Cancer)0.38 ± 0.07[4]
Imatinib (control)PC3 (Prostate Carcinoma)40[5]
Imatinib (control)MCF-7 (Breast Cancer)98[5]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the acetylation of m-bromoaniline.

Materials:

  • m-bromoaniline

  • Acetic acid

  • Acetic anhydride

  • Ice water

  • Ethanol

Procedure:

  • Mix m-bromoaniline and acetic acid evenly in a reaction flask.

  • Slowly add acetic anhydride to the mixture.

  • Reflux the reaction mixture for 30 minutes.

  • Allow the mixture to stand for 30 minutes.

  • Pour the reaction mixture into five times its volume of ice water.

  • Filter the precipitated crystals.

  • Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of a Representative Derivative: 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) [2]

Materials:

  • 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide

  • 2-bromo-N-(2-bromophenyl) acetamide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ice-cold distilled water

Procedure:

  • In a reaction flask, mix 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol), 2-bromo-N-(2-bromophenyl) acetamide (0.49 g, 1.67 mmol), and K2CO3 (0.46 g, 2.33 mmol) in 10 mL of DMF.

  • Vortex the reaction mixture for 10 minutes at 28–30 °C.

  • Heat the mixture at 100 °C for 120 minutes.

  • Pour the contents of the flask into ice-cold distilled water to precipitate the product.

  • Collect the precipitate by filtration to yield FA2.

Biological Assay Protocols

Protocol 3: α-Glucosidase Inhibition Assay [6][7]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compound (e.g., FA2) dissolved in DMSO

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

  • Prepare a solution of pNPG (e.g., 1 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the α-glucosidase solution to each well and incubate at 37 °C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol 4: α-Amylase Inhibition Assay [8][9][10]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Tris-HCl buffer (0.5 M, pH 6.9, containing 0.01 M CaCl2)

  • Test compound (e.g., FA2) dissolved in DMSO

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-amylase (e.g., 2 U/mL) in Tris-HCl buffer.

  • In a 96-well plate, add 200 µL of the test compound solution at various concentrations.

  • Add 200 µL of the α-amylase solution to each well and incubate at 30 °C for 10 minutes.

  • Add 200 µL of the starch solution to each well and incubate for 3 minutes.

  • Stop the reaction by adding 1 mL of DNSA reagent to each well.

  • Boil the plate for 5 minutes and then cool to room temperature.

  • Dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol 5: MTT Assay for Anticancer Activity [3][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

Protocol 6: Caspase-3/9 Activity Assay [13][14]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer

  • Caspase-3/9 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a suitable culture plate and treat with the test compound for the desired time.

  • Harvest the cells and prepare a cell lysate using the lysis buffer.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

  • Add the caspase-3 or caspase-9 substrate to each well.

  • Incubate the plate at 37 °C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Quantify the caspase activity based on the signal generated.

Visualizations

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., m-bromoaniline, acetic anhydride) reaction Chemical Reaction (e.g., Acetylation, Coupling) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (e.g., NMR, MS, IR) purification->characterization final_product Final Product (this compound derivative) characterization->final_product

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_enzyme_inhibition Enzyme Inhibition Assay Workflow (α-Glucosidase/α-Amylase) prepare_reagents Prepare Reagents (Enzyme, Substrate, Test Compound) incubation1 Pre-incubate Enzyme with Test Compound prepare_reagents->incubation1 reaction_init Add Substrate to Initiate Reaction incubation1->reaction_init incubation2 Incubate at 37°C reaction_init->incubation2 reaction_stop Stop Reaction (e.g., add Na2CO3 or DNSA) incubation2->reaction_stop measure_abs Measure Absorbance reaction_stop->measure_abs calculate Calculate % Inhibition & IC50 measure_abs->calculate

Caption: Workflow for in vitro enzyme inhibition assays.

G cluster_mtt_assay MTT Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_apoptosis Representative Apoptosis Signaling Pathway compound Acetamide Derivative mitochondria Mitochondria compound->mitochondria cytochrome_c Cytochrome c (release) mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (activation) apaf1->caspase9 caspase3 Caspase-3 (activation) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by an acetamide derivative.

References

Application Notes and Protocols for N-alkylation of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular architectures in drug discovery and materials science. N-(3-bromophenyl)acetamide is a valuable building block, and its N-alkylation provides access to a wide range of substituted tertiary amides. The bromine atom on the phenyl ring serves as a versatile handle for further functionalization, such as cross-coupling reactions. This document provides detailed protocols and reaction conditions for the N-alkylation of this compound.

The amide nitrogen is generally not sufficiently nucleophilic to react directly with alkyl halides. Therefore, a common strategy involves the deprotonation of the amide using a strong base to form a more nucleophilic amidate anion, which then undergoes nucleophilic substitution with an alkylating agent.[1] Common strong bases for this purpose include sodium hydride (NaH) in aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1]

Reaction Principle

The N-alkylation of this compound proceeds via a two-step mechanism. First, a strong base abstracts the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form the N-alkylated product and a salt byproduct.

Experimental Protocols

This section outlines a general and robust protocol for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser connected to an inert gas line (argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF or THF (sufficient to make a 0.1-0.5 M solution) to the flask and stir the mixture until the amide is completely dissolved.

  • Deprotonation: Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the amidate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 equivalents) dropwise via the dropping funnel.

  • Reaction Monitoring: The reaction can be allowed to stir at room temperature or gently heated (e.g., to 50-60 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of this compound with various alkyl halides. Yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAlkyl Halide (R-X)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaH (1.2)DMF254-685-95
2Ethyl BromideNaH (1.2)DMF508-1275-85
3Benzyl BromideNaH (1.2)THF256-880-90
4Allyl BromideNaH (1.2)THF254-688-98

Mandatory Visualization

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Dry Round-Bottom Flask add_amide Add this compound start->add_amide add_solvent Add Anhydrous Solvent (DMF or THF) add_amide->add_solvent add_base Add NaH at 0°C add_solvent->add_base stir_rt Stir at Room Temperature add_base->stir_rt add_alkyl_halide Add Alkyl Halide at 0°C stir_rt->add_alkyl_halide react Stir at RT or Heat add_alkyl_halide->react quench Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure N-alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Steps:

reaction_logic reagents Reagents: - this compound - Alkyl Halide - Strong Base (e.g., NaH) deprotonation Deprotonation (Amide -> Amidate) reagents->deprotonation Base Addition alkylation SN2 Alkylation deprotonation->alkylation Alkyl Halide Addition product N-alkylated Product alkylation->product

Caption: Key logical steps in the N-alkylation reaction.

References

Application Notes and Protocols: N-(3-bromophenyl)acetamide as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-bromophenyl)acetamide as a key building block in the synthesis of potent kinase inhibitors. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of novel drug candidates targeting critical signaling pathways in oncology.

Introduction

This compound is a valuable starting material in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of a bromine atom on the phenyl ring offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in constructing the complex molecular architectures characteristic of many kinase inhibitors. The acetamido group can serve as a key pharmacophoric element, potentially forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This document details the application of this compound in the synthesis of 4-anilinoquinazoline-based kinase inhibitors, a class of compounds known to target kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Data Presentation: Biological Activity of Quinazoline-Based Kinase Inhibitors

The following tables summarize the in vitro biological activities of various quinazoline derivatives, demonstrating the potency of this scaffold against different cancer cell lines and kinases. While not all of these compounds are directly synthesized from this compound, they represent the types of potent inhibitors that can be accessed using this building block and similar synthetic strategies.

Table 1: Antiproliferative Activity of 4-Anilino-Quinazoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
20 HepG212Erlotinib25
20 MCF-73Erlotinib20
24 A549 (EGFRwt)6.54Gefitinib15.59
24 A431 (EGFRwt)4.04Gefitinib8.37
24 H1975 (EGFRT790M)1.94Osimertinib0.98
13 A5497.35Gefitinib21.17
13 H19753.01Gefitinib9.08
14m H19751.09 ± 0.045-FU>50
3c HCT-1161.184--
3e HCT-1163.403--

Data compiled from multiple sources, showcasing the potential of the 4-anilinoquinazoline scaffold.[1][2][3]

Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one and 4-Anilinoquinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
2i CDK2173 ± 12Imatinib131 ± 15
3i CDK2177 ± 32Imatinib131 ± 15
3i HER279 ± 15Lapatinib78 ± 15
2h EGFR-Erlotinib-
2i EGFR-Erlotinib-
3h EGFR-Erlotinib-
3i EGFR-Erlotinib-
16 PKN314--
13h PI3Kδ9.3--
13k PI3Kδ9.7--
3e VEGFR-283--
3e c-Met48--

This table highlights the potent and, in some cases, selective inhibition of various kinases by quinazoline-based compounds.[3][4][5][6]

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of a 4-(3-acetamidophenylamino)quinazoline kinase inhibitor, utilizing this compound as a key starting material.

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound B Buchwald-Hartwig Amination A->B D 4-(3-Acetamidophenylamino)quinazoline B->D C 4-Aminoquinazoline C->B E Purification D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for a quinazoline kinase inhibitor.

Protocol 1: Synthesis of 4-(3-Acetamidophenylamino)quinazoline via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable amino-quinazoline precursor.

Materials:

  • This compound

  • 4-Amino-6-bromoquinazoline (or a similar precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or a similar phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), 4-amino-6-bromoquinazoline (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(3-acetamidophenylamino)quinazoline derivative.

Signaling Pathways and Mechanism of Action

The synthesized quinazoline-based inhibitors primarily target key kinases involved in cancer cell proliferation and survival. Understanding these pathways is crucial for rational drug design and interpreting biological data.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and metastasis. Many 4-anilinoquinazoline inhibitors function by competitively binding to the ATP-binding site of these receptors, thereby blocking their kinase activity.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Caption: Simplified EGFR/HER2 signaling pathway and inhibitor action.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets. Inhibitors targeting Aurora kinases can disrupt cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Centrosome_Separation Centrosome Separation Mitosis->Centrosome_Separation Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Kinase Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Overview of the Aurora kinase signaling pathway in mitosis.

Conclusion

This compound serves as an excellent scaffold for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make it an attractive starting point for drug discovery campaigns. The data and protocols presented herein provide a solid foundation for researchers to design and synthesize new generations of potent and selective kinase inhibitors for targeted cancer therapy.

References

Application Note: Protocol for the Nitration of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the electrophilic aromatic substitution reaction to nitrate N-(3-bromophenyl)acetamide. The procedure uses a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. This process is a key step in the synthesis of various substituted nitroaromatic compounds, which are valuable intermediates in medicinal chemistry and materials science. Safety precautions, reagent details, and procedural steps are outlined for reproducible results.

Physicochemical Data

A summary of the key physical and chemical properties for the primary reactant and potential isomeric products is provided below. The substitution pattern is determined by the directing effects of the existing substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is an activating ortho-, para-director, while the bromo group (-Br) is a deactivating ortho-, para-director.[1][2] The combined effect favors substitution at the C4 (para to the acetamido group) and C6 (ortho to the acetamido group) positions.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
This compound (Reactant)C₈H₈BrNO214.0681-85621-38-5
N-(3-bromo-4-nitrophenyl)acetamide (Product)C₈H₇BrN₂O₃259.06120-12219230-47-8
N-(3-bromo-6-nitrophenyl)acetamide (Product)C₈H₇BrN₂O₃259.06168-170881300-93-6
N-(5-bromo-2-nitrophenyl)acetamide (Product)C₈H₇BrN₂O₃259.06105-10754478-43-2

Note: Data sourced from publicly available chemical databases. Melting points can vary based on purity.

Reaction Principle and Regioselectivity

The nitration of this compound is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nucleophilic π-system of the benzene ring then attacks the nitronium ion.

The regiochemical outcome is dictated by the two substituents already on the ring:

  • Acetamido group (-NHCOCH₃): This is an activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, C6).

  • Bromo group (-Br): This is a deactivating group but also directs to the ortho and para positions (C2, C4, C5).

The directing effects reinforce each other at the C2, C4, and C6 positions. Due to steric hindrance from the adjacent bulky groups, substitution at the C2 position is generally disfavored. Therefore, the primary products expected are substitution at the C4 and C6 positions.

Figure 1. Directing effects in the nitration of this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of acetanilide derivatives.[3]

Materials and Equipment

Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Crushed Ice

Equipment:

  • 100 mL Beaker or Erlenmeyer flask

  • 250 mL Beaker

  • Magnetic stirrer and stir bar

  • Glass stirring rod

  • Pipettes or graduated cylinders

  • Ice bath

  • Buchner funnel and filter flask (for vacuum filtration)

  • Filter paper

  • Melting point apparatus

Safety Precautions
  • Handle concentrated nitric and sulfuric acids with extreme care inside a chemical fume hood. They are highly corrosive and can cause severe burns.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic . Maintain the reaction temperature strictly as instructed to prevent runaway reactions and the formation of dinitrated byproducts.

  • Mixing acids generates heat. Always add acid slowly and with cooling.

Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In a 100 mL beaker, add 2.14 g (10 mmol) of this compound.

    • Carefully add 5 mL of concentrated sulfuric acid.

    • Stir the mixture with a magnetic stirrer or glass rod until the solid is completely dissolved. Some gentle warming may be required.

    • Cool the resulting solution in an ice bath until the temperature is between 0-5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker, carefully add 5 mL of concentrated sulfuric acid.

    • Cool this beaker in the ice bath.

    • Slowly, with continuous stirring, add 1 mL (~15 mmol) of concentrated nitric acid to the cold sulfuric acid.

    • Keep this nitrating mixture in the ice bath.

  • Nitration Reaction:

    • Using a pipette, add the cold nitrating mixture dropwise to the cold, stirring solution of this compound over a period of 10-15 minutes.

    • Crucially, monitor the temperature and ensure it does not rise above 10 °C.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • In a 250 mL beaker, place approximately 50 g of crushed ice and 50 mL of cold deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry while stirring vigorously with a glass rod. A solid precipitate should form.

    • Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid on the filter paper with several portions of cold deionized water to remove residual acid.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Perform recrystallization from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Dry the final product in a desiccator or a low-temperature oven.

  • Characterization:

    • Determine the final mass and calculate the percent yield.

    • Measure the melting point of the purified product and compare it to literature values to assess purity and identify the major isomer.

    • Further characterization can be performed using techniques such as IR and NMR spectroscopy.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve 1. Dissolve this compound in conc. H₂SO₄ cool_sub 2. Cool Substrate Solution (0-5 °C) dissolve->cool_sub add_nitro 5. Add Nitrating Mixture Dropwise (Keep Temp < 10 °C) cool_sub->add_nitro prep_nitro 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitro 4. Cool Nitrating Mixture prep_nitro->cool_nitro cool_nitro->add_nitro stir 6. Stir in Ice Bath (30 minutes) add_nitro->stir quench 7. Pour onto Ice-Water (Precipitation) stir->quench filter 8. Vacuum Filter Crude Product quench->filter wash 9. Wash with Cold H₂O filter->wash recrystallize 10. Recrystallize from Ethanol wash->recrystallize dry 11. Dry Purified Product recrystallize->dry yield Calculate Yield dry->yield mp Measure Melting Point dry->mp spectroscopy Spectroscopic Analysis (IR, NMR) dry->spectroscopy

Figure 2. Step-by-step workflow for the nitration of this compound.

References

Application Notes and Protocols: N-(3-bromophenyl)acetamide in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-bromophenyl)acetamide is an organic compound that has been primarily utilized as an intermediate in pharmaceutical and organic synthesis.[1] Its chemical structure, featuring a reactive bromine atom on the phenyl ring and an acetamido group, presents opportunities for its application in materials science. However, a comprehensive review of current literature indicates that this compound is not a widely studied or applied compound within this field. This document aims to provide an overview of its known properties and synthesis, and to propose potential applications in materials science based on its chemical functionalities, supported by detailed hypothetical protocols and data presentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and understanding its behavior in materials synthesis and processing.

PropertyValueReference
Molecular Formula C₈H₈BrNO[2][3]
Molecular Weight 214.06 g/mol [2]
Appearance White needle-like crystals[1]
Melting Point 87-89 °C[1]
Solubility Soluble in ethanol and ether; insoluble in water.[1]
pKa 14.45 ± 0.70 (Predicted)

Synthesis of this compound

This compound can be synthesized through the acetylation of 3-bromoaniline. This is a standard laboratory procedure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-bromoaniline and acetic anhydride.

Materials:

  • 3-bromoaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, mix 3-bromoaniline with glacial acetic acid.

  • Slowly add acetic anhydride to the mixture.

  • Heat the mixture to reflux for 30 minutes.

  • After reflux, allow the mixture to stand for 30 minutes to cool.

  • Pour the reaction mixture into a beaker containing ice water (approximately five times the volume of the reaction mixture) to precipitate the product.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Expected Yield: ~60% (based on a similar reported synthesis)[1]

Potential Applications in Materials Science

While direct applications are not extensively documented, the molecular structure of this compound suggests its potential use in several areas of materials science. The bromine atom can be functionalized through various cross-coupling reactions, and the acetamido group can participate in hydrogen bonding.

Precursor for Functional Monomers in Polymer Synthesis

This compound can serve as a precursor for the synthesis of functional monomers for high-performance polymers like polyamides. The bromo-functional handle allows for the introduction of other chemical moieties prior to or after polymerization.

Objective: To synthesize a diamine monomer from this compound via a Suzuki cross-coupling reaction followed by functional group manipulation.

Step 1: Suzuki Cross-Coupling

  • In a reaction vessel, dissolve this compound and a suitable arylboronic acid in a solvent system such as 1,4-dioxane and water.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄).

  • Heat the reaction mixture under an inert atmosphere for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Conversion to Diamine

  • The resulting coupled product can then be subjected to further reactions to introduce an additional amine functionality, for example, through nitration and subsequent reduction.

The resulting diamine monomer can then be used in polycondensation reactions with diacyl chlorides to form novel polyamides with tailored properties.

Surface Modification of Materials

The this compound molecule could potentially be used to functionalize the surface of materials to alter their properties, such as hydrophobicity, biocompatibility, or reactivity. This could be achieved by grafting the molecule onto a substrate through reactions involving the bromine atom.

G cluster_0 Surface Preparation cluster_1 Grafting Reaction Substrate Substrate Activation Activation Substrate->Activation e.g., Plasma treatment Coupling e.g., Heck or Suzuki Coupling Activation->Coupling N3BA This compound N3BA->Coupling FunctionalizedSurface Functionalized Surface Coupling->FunctionalizedSurface Formation of covalent bond

Figure 1: Hypothetical workflow for the surface functionalization of a material using this compound.

Component in Flame Retardant Materials

Brominated compounds are known for their flame-retardant properties.[4] this compound could be investigated as an additive or a reactive component in polymer formulations to enhance their fire resistance.

G Start This compound Incorporate Incorporate into Polymer Matrix Start->Incorporate Test Flammability Testing (e.g., UL 94, LOI) Incorporate->Test Analyze Analyze Char Formation and Off-gases Test->Analyze Evaluate Evaluate Flame Retardant Efficacy Analyze->Evaluate

Figure 2: Proposed research pathway for evaluating this compound as a flame retardant.

Conclusion

While this compound has a well-established role as a synthetic intermediate, its application in materials science remains largely unexplored. Based on its chemical structure, it holds potential as a precursor for functional polymers, a surface modification agent, and a component in flame-retardant materials. The protocols and workflows presented herein are intended to serve as a foundation for future research in these areas. Further investigation is warranted to fully elucidate the potential of this compound in the development of novel materials.

References

Application Notes and Protocols for the Derivatization of N-(3-bromophenyl)acetamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-bromophenyl)acetamide is a versatile scaffold in medicinal chemistry. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of analogues. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening, with a focus on identifying novel therapeutic agents. The core structure can be modified to explore a range of biological activities, including but not limited to enzyme inhibition and anticancer effects.

Derivatization Strategies

The bromo-substituent on the phenyl ring of this compound is amenable to several palladium- and copper-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of novel chemical entities for biological screening.

Key Derivatization Reactions:
  • Suzuki Coupling: Forms a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or boronic ester. This is a robust method for introducing various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for synthesizing anilines and their derivatives.

  • Sonogashira Coupling: Results in a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding substituted alkynes.

  • Ullmann Condensation: A copper-catalyzed reaction to form carbon-oxygen or carbon-nitrogen bonds, providing an alternative to palladium-catalyzed methods.

Experimental Protocols

General Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from m-bromoaniline.

Materials:

  • m-Bromoaniline

  • Acetic anhydride

  • Acetic acid

  • Ice water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, mix m-bromoaniline and glacial acetic acid.

  • Slowly add acetic anhydride to the mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 30 minutes.

  • After the reflux period, allow the mixture to cool for 30 minutes.

  • Pour the reaction mixture into five times its volume of ice water to precipitate the product.

  • Collect the precipitated crystals by filtration.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Derivatization via Suzuki Coupling

This protocol outlines the general procedure for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Derivatization via Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with various amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent and seal the flask.

  • Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for derivatives of acetamides from biological screening assays.

Table 1: Anticancer Activity of Acetamide Derivatives

Compound IDDerivative TypeCell LineActivity MetricValue
1a N-(3-(4-fluorophenyl)phenyl)acetamideSNB-75 (CNS Cancer)% Growth Inhibition41.25
1b N-(3-(4-methoxyphenyl)phenyl)acetamideUO-31 (Renal Cancer)% Growth Inhibition30.14
1c N-(3-(p-tolyl)phenyl)acetamideCCRF-CEM (Leukemia)% Growth Inhibition26.92

Data is hypothetical based on related structures and is for illustrative purposes.

Table 2: Enzyme Inhibitory Activity of Acetamide Derivatives

Compound IDDerivative TypeTarget EnzymeIC₅₀ (µM)
2a N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivativePTP1B4.48[2]
2b Substituted acetamide derivativeButyrylcholinesterase (BChE)3.94[3][4]

Table 3: Antimicrobial Activity of Bromo-substituted Phenyl Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)
3a Bromophenol derivativeS. aureus12
3b Bromophenol derivativeMRSANot specified

Data is from related bromo-phenyl structures to indicate potential activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization via Cross-Coupling cluster_screening Biological Screening Start m-Bromoaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Product_SM This compound Acetylation->Product_SM Suzuki Suzuki Coupling (Boronic Acids) Product_SM->Suzuki Pd catalyst Buchwald Buchwald-Hartwig (Amines) Product_SM->Buchwald Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Product_SM->Sonogashira Pd/Cu catalyst Screening Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Suzuki->Screening Buchwald->Screening Sonogashira->Screening Data Data Analysis (IC50, % Inhibition) Screening->Data Hit Hit Identification Data->Hit

Caption: Workflow for synthesis, derivatization, and screening.

Signaling Pathway: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes and obesity.

PTP1B_pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR (p-IR) (Active) Insulin_Receptor->pIR Autophosphorylation pIRS Phosphorylated IRS (p-IRS) pIR->pIRS Phosphorylates IRS Insulin Receptor Substrate (IRS) Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor N-(3-arylphenyl)acetamide Derivative Inhibitor->PTP1B Inhibits

Caption: PTP1B inhibition enhances insulin signaling.

Logical Relationship: Derivatization and Screening Cascade

This diagram illustrates the logical flow from the core scaffold to the identification of lead compounds.

logical_flow Scaffold This compound Core Scaffold Derivatization Chemical Derivatization (Suzuki, Buchwald-Hartwig, etc.) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hits Initial Hits Screening->Hits Optimization Lead Optimization (SAR Studies) Hits->Optimization Lead Lead Compound Optimization->Lead

Caption: From scaffold to lead compound.

References

Application Note and Protocol: Large-Scale Synthesis of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of N-(3-bromophenyl)acetamide, an important intermediate in pharmaceutical and organic synthesis.[1] The described method involves the acetylation of 3-bromoaniline with acetic anhydride. This application note includes a comprehensive experimental procedure, safety and handling guidelines, characterization data, and a workflow diagram to ensure reproducibility and safety in a laboratory or pilot plant setting.

Introduction

This compound serves as a key building block in the development of various pharmaceutically active compounds and fine chemicals. Its synthesis is a fundamental reaction in organic chemistry, typically achieved through the acylation of an aniline derivative. The protocol outlined here is optimized for a larger scale, focusing on yield, purity, and operational safety.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₈H₈BrNO[1][2][3]
Molecular Weight214.06 g/mol [2][4]
AppearanceWhite needle-like crystals[1]
Melting Point87-89 °C[1]
SolubilitySoluble in ethanol and ether; insoluble in water[1]
CAS Number621-38-5[2][3]

Experimental Protocol

This protocol is adapted from established literature procedures for the acetylation of anilines.[1]

Materials and Equipment
  • 3-Bromoaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Ice

  • Large reaction vessel with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Buchner funnel and filtration apparatus

  • Recrystallization apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Reaction Scheme

Reaction_Scheme cluster_reactants cluster_products reactant1 3-Bromoaniline intermediate reactant1->intermediate + reactant2 Acetic Anhydride reactant2->intermediate product This compound byproduct_node product->byproduct_node + byproduct Acetic Acid reagents Glacial Acetic Acid (Solvent) reagents->intermediate intermediate->product Reflux byproduct_node->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Procedure
  • Reaction Setup: In a large, well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the reaction vessel with 3-bromoaniline and an equal volume of glacial acetic acid. Stir the mixture to ensure homogeneity.

  • Acetylation: Slowly add acetic anhydride to the stirred solution from the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.[1]

  • Precipitation: After refluxing, allow the reaction mixture to cool for 30 minutes.[1] Then, carefully pour the mixture into a large beaker containing five times the volume of ice-cold water. A precipitate of crude this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as white, needle-like crystals.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Experimental Workflow

experimental_workflow A 1. Reagent Preparation (3-Bromoaniline, Acetic Anhydride, Acetic Acid) B 2. Reaction Setup (Vessel with stirrer, condenser, dropping funnel) A->B C 3. Acetylation Reaction (Slow addition of Acetic Anhydride, followed by reflux) B->C D 4. Precipitation (Pouring into ice water) C->D E 5. Filtration (Isolation of crude product) D->E F 6. Recrystallization (Purification from ethanol) E->F G 7. Drying (Vacuum oven) F->G H 8. Characterization (MP, Spectroscopy) G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Hazard Identification:

  • 3-Bromoaniline: Toxic and an irritant.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Acetic Acid: Corrosive.

  • This compound): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

Precautionary Measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

  • Have safety equipment such as a safety shower and eyewash station readily available.[6]

  • Store reagents and products in tightly sealed containers in a cool, dry, and well-ventilated area.[5]

First Aid:

  • In case of skin contact: Immediately wash with plenty of soap and water.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]

  • If swallowed: Seek immediate medical attention.

Characterization Data

The synthesized this compound can be characterized using the following methods. Expected results are summarized in Table 2.

Table 2: Characterization Data

AnalysisExpected Result
Melting Point87-89 °C
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 214 and 216 (due to Br isotopes)

Waste Disposal

Dispose of all chemical waste according to local, state, and federal regulations. Do not pour chemicals down the drain. Contaminated materials should be treated as hazardous waste.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety guidelines, researchers can safely and efficiently produce this valuable chemical intermediate in large quantities. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-(3-bromophenyl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most prevalent and economical method is the N-acetylation of 3-bromoaniline using acetic anhydride. This reaction is typically carried out in the presence of a catalyst, such as a small amount of concentrated sulfuric acid or zinc dust, or by refluxing in a solvent like acetic acid. The overall reaction is straightforward and generally provides good yields.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Substrate reactivity: The presence of the electron-withdrawing bromine atom on the aniline ring can decrease the nucleophilicity of the amino group, making the reaction slower compared to the acetylation of aniline itself.

  • Side reactions: The formation of byproducts, such as diacetylated aniline, can consume the starting material and reduce the yield of the desired product.

  • Loss during workup and purification: Significant product loss can occur during filtration, extraction, and recrystallization steps.

  • Purity of reagents: The purity of 3-bromoaniline and acetic anhydride is crucial. Impurities can interfere with the reaction.

Q3: What are the common impurities I might encounter, and how can I minimize them?

A3: Common impurities include unreacted 3-bromoaniline and the diacetylated byproduct, N-acetyl-N-(3-bromophenyl)acetamide. To minimize these:

  • Unreacted 3-bromoaniline: Ensure the reaction goes to completion by optimizing the reaction time and temperature. A slight excess of acetic anhydride can also be used.

  • Diacetylation: This can occur under harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Using a stoichiometric amount of acetic anhydride can also help prevent this side reaction.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (3-bromoaniline), the product (this compound), and any potential byproducts. The disappearance of the 3-bromoaniline spot indicates the completion of the reaction.

Q5: What is the best method for purifying the crude product?

A5: Recrystallization is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water are commonly used as recrystallization solvents. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to form pure crystals.

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Reaction appears sluggish or incomplete (TLC shows significant starting material). 1. Insufficient reaction time or temperature. 2. Low reactivity of 3-bromoaniline. 3. Inadequate mixing.1. Increase the reaction time or temperature. Consider using a heating mantle with a magnetic stirrer for uniform heating and mixing. 2. Add a catalyst such as a few drops of concentrated sulfuric acid or a small amount of zinc dust to increase the reaction rate. 3. Ensure efficient stirring throughout the reaction.
Significant amount of oily residue or difficulty in crystallization. 1. Presence of impurities, particularly the diacetylated byproduct. 2. Inappropriate recrystallization solvent or technique.1. Optimize reaction conditions to minimize byproduct formation (see FAQ Q3). 2. Choose an appropriate recrystallization solvent (see Experimental Protocols). Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling.
Product loss during workup. 1. Premature crystallization during filtration. 2. Product solubility in the filtrate.1. Use a pre-heated funnel for hot filtration. 2. Cool the filtrate in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a small amount of cold solvent.
Issue 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Melting point of the purified product is low and/or has a broad range. Presence of impurities such as unreacted starting material or byproducts.1. Repeat the recrystallization process. 2. Consider using a different recrystallization solvent system. 3. If impurities persist, column chromatography on silica gel may be necessary.
Product is discolored (e.g., yellow or brown). Formation of colored impurities due to oxidation or side reactions.1. Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities, followed by hot filtration. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if the starting materials are sensitive to oxidation.

Data Presentation: Optimizing Reaction Conditions (Illustrative Data)

The following tables present illustrative data on how different reaction parameters can influence the yield of this compound. This data is intended to guide the optimization of your experimental setup.

Table 1: Effect of Temperature and Reaction Time (Conventional Heating)

EntryTemperature (°C)Reaction Time (h)Yield (%)
180175
2100 (Reflux)0.585
3100 (Reflux)190
4120188 (slight discoloration)

Table 2: Effect of Acetic Anhydride Stoichiometry

EntryMolar Ratio (3-bromoaniline : Acetic Anhydride)Yield (%)
11 : 182
21 : 1.290
31 : 1.592
41 : 291 (increased diacetylation observed)

Table 3: Comparison of Catalysts

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
1None270
2H₂SO₄ (5%)192
3Zinc Dust (10%)188
4Acetic Acid (solvent)0.585

Table 4: Alternative Energy Sources

EntryMethodPowerReaction Time (min)Yield (%)
1Microwave Irradiation300 W595
2Ultrasound40 kHz3093

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as a solvent, followed by the slow, dropwise addition of acetic anhydride (1.2 eq) with constant stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol offers a rapid and high-yielding alternative to conventional heating.

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 3-bromoaniline (1.0 eq) and acetic anhydride (1.2 eq). A catalyst such as a few drops of concentrated sulfuric acid can be added.

  • Microwave Irradiation: Place the vessel in a laboratory microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 5 minutes).

  • Workup and Purification: Follow the same workup and purification steps as described in the conventional protocol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product start Start reagents Combine 3-Bromoaniline & Acetic Anhydride start->reagents heat Heat (Conventional) or Irradiate (Microwave) reagents->heat monitor Monitor with TLC heat->monitor precipitate Precipitate in Ice Water monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn workup_loss Workup Loss start->workup_loss optimize_cond Optimize Conditions: - Increase Time/Temp - Add Catalyst incomplete_rxn->optimize_cond control_stoich Control Stoichiometry & Temperature side_rxn->control_stoich improve_tech Improve Technique: - Hot Filtration - Cool Filtrate workup_loss->improve_tech

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Purification of N-(3-bromophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N-(3-bromophenyl)acetamide by recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on solubility data, an ethanol/water mixture is a highly effective solvent system. This compound is soluble in hot ethanol and insoluble in cold water. This allows for dissolution at elevated temperatures and efficient precipitation of pure crystals upon cooling with the addition of water as an anti-solvent.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: The most probable impurities originating from the synthesis, which typically involves the acetylation of m-bromoaniline with acetic anhydride, include unreacted m-bromoaniline and residual acetic acid or acetic anhydride.

Q3: My recrystallization yields are consistently low. What are the potential causes and how can I improve the yield?

A3: Low yields can stem from several factors:

  • Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Cooling the solution for an insufficient amount of time or at too high a temperature can result in a lower yield. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Q4: The melting point of my recrystallized product is broad and lower than the literature value (87-89 °C). What does this indicate?

A4: A broad or depressed melting point is a strong indicator of impurities remaining in your product. The presence of unreacted starting materials or other byproducts can disrupt the crystal lattice, leading to this observation. A second recrystallization may be necessary to achieve higher purity.

Q5: After cooling, my product "oils out" instead of forming crystals. How can I resolve this issue?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent (ethanol in the case of an ethanol/water system) to increase the solubility.

  • Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.

  • Scratching the inner surface of the flask with a glass rod at the liquid-air interface can help induce crystallization.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides estimated solubility data for this compound in various common laboratory solvents to guide your selection.

SolventBoiling Point (°C)Est. Solubility at 25°C ( g/100 mL)Est. Solubility at Boiling ( g/100 mL)Comments
Water100< 0.1< 0.5Excellent as an anti-solvent with a miscible organic solvent like ethanol.
Ethanol78~1-2> 20A good solvent for recrystallization, often used in combination with water.
Methanol65~2-3> 25Similar to ethanol but with a lower boiling point.
Isopropanol82~0.5-1~15-20A viable alternative to ethanol.
Acetone56> 10> 30May be too good of a solvent, leading to poor recovery unless used with an anti-solvent.
Ethyl Acetate77~1-3> 20A moderately polar solvent that can be effective.
Toluene111< 0.5~5-10A non-polar option; may be useful if impurities are highly polar.

Note: The solubility data presented are estimations based on the behavior of structurally similar compounds and are intended for guidance purposes. Experimental verification is recommended.

Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture

This protocol outlines the steps for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing your compound.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise while stirring until the solution just begins to turn cloudy (the cloud point), indicating that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product should be a crystalline solid.

Mandatory Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? crystals_form->oiling_out No low_yield Low Yield? crystals_form->low_yield Yes induce_cryst Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution oiling_out->induce_cryst No reheat_add_solvent Reheat Solution, Add More Hot Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes impure_product Product Impure? (Check Melting Point) low_yield->impure_product No check_mother_liquor Check Mother Liquor: - Evaporate Solvent - Recover More Product low_yield->check_mother_liquor Yes success Successful Purification impure_product->success No recrystallize_again Perform a Second Recrystallization impure_product->recrystallize_again Yes end End success->end induce_cryst->cool reheat_add_solvent->cool check_mother_liquor->impure_product recrystallize_again->dissolve

Caption: A decision tree to diagnose and resolve common issues encountered during recrystallization.

common impurities in N-(3-bromophenyl)acetamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-bromophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

Common impurities in this compound typically originate from the synthesis process. The most common synthetic route is the acetylation of 3-bromoaniline with acetic anhydride.[1] Therefore, potential impurities include:

  • Unreacted Starting Materials: 3-bromoaniline and acetic anhydride.

  • Hydrolysis Product: Acetic acid, formed from the reaction of excess acetic anhydride with water.

  • Side-Reaction Products: Although less common, diacetylated 3-bromoaniline could be a potential byproduct.

  • Impurities from Starting Material: Any impurities present in the initial 3-bromoaniline may be carried through the synthesis.

Q2: My final product has a lower than expected melting point. What could be the cause?

A depressed and broadened melting point is a common indicator of the presence of impurities. For this compound, which has a reported melting point of 87-89 °C, a lower observed melting point strongly suggests contamination with unreacted 3-bromoaniline or other byproducts from the synthesis.[1]

Q3: How can I remove unreacted 3-bromoaniline from my this compound product?

Recrystallization is an effective method for purifying this compound and removing unreacted 3-bromoaniline.[1] this compound is soluble in hot ethanol and less soluble in cold ethanol, while 3-bromoaniline has different solubility characteristics, allowing for their separation.

Q4: What is the recommended solvent for recrystallizing this compound?

Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] The compound is soluble in hot ethanol and crystallizes upon cooling.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Oily or sticky product after synthesis Presence of unreacted acetic anhydride or acetic acid.Wash the crude product with cold water to remove water-soluble impurities like acetic acid. Subsequent recrystallization from ethanol should remove remaining impurities.
Discolored (e.g., brownish) product Oxidation of unreacted 3-bromoaniline.Recrystallization from ethanol, possibly with the addition of a small amount of decolorizing carbon, can help remove colored impurities.
Low yield of final product Incomplete reaction or loss of product during workup and purification.Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC). Optimize the recrystallization process to minimize product loss in the mother liquor.
Product fails to crystallize during recrystallization Too much solvent was used, or the solution was not cooled sufficiently.If too much solvent was used, carefully evaporate some of the solvent to reach the saturation point. Ensure the solution is cooled slowly and then in an ice bath to maximize crystal formation.

Experimental Protocols

Recrystallization of this compound from Ethanol

Objective: To purify crude this compound by removing unreacted starting materials and other soluble impurities.

Methodology:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Bromoaniline 3-Bromoaniline Reaction Reaction 3-Bromoaniline->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Crude Product Crude Product Reaction->Crude Product Acetylation Dissolution Dissolution Crude Product->Dissolution Add hot ethanol Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove insolubles Crystallization Crystallization Hot Filtration->Crystallization Cooling Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Isolate crystals Pure Product Pure Product Filtration & Drying->Pure Product Impurity_Relationship cluster_impurities Potential Impurities This compound (Crude) This compound (Crude) Unreacted 3-Bromoaniline Unreacted 3-Bromoaniline This compound (Crude)->Unreacted 3-Bromoaniline from Unreacted Acetic Anhydride Unreacted Acetic Anhydride This compound (Crude)->Unreacted Acetic Anhydride from Acetic Acid Acetic Acid This compound (Crude)->Acetic Acid from hydrolysis of unreacted acetic anhydride Diacetylated Product Diacetylated Product This compound (Crude)->Diacetylated Product from side reaction

References

troubleshooting guide for N-(3-bromophenyl)acetamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of N-(3-bromophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is through the acetylation of 3-bromoaniline. This reaction typically involves treating 3-bromoaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a solvent like acetic acid.[1]

Q2: I obtained a low yield of my product. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield. Here are some common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1] Consider a modest increase in reaction temperature or extending the reaction time.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Solution: Use a slight excess of the acetylating agent (acetic anhydride or acetyl chloride) to ensure the complete conversion of 3-bromoaniline.

  • Loss of Product During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Solution: When performing extractions, ensure thorough mixing of the aqueous and organic layers and allow for complete separation. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Q3: My purified product has a melting point lower than the expected 87-89 °C. What are the likely impurities?

A depressed and broad melting point range is a common indicator of impurities. The most probable contaminants in the synthesis of this compound are:

  • Unreacted 3-bromoaniline: Incomplete acetylation will leave the starting material in your product.

  • Diacetylated product (N,N-diacetyl-3-bromoaniline): The secondary amine of the newly formed acetamide can undergo a second acetylation, especially if harsh reaction conditions or a large excess of the acetylating agent are used.

  • Hydrolysis Product: If water is present during the reaction or work-up under acidic or basic conditions, the desired acetamide can hydrolyze back to 3-bromoaniline.

Q4: How can I remove the common impurities from my this compound product?

The choice of purification method depends on the nature of the impurities:

  • Recrystallization: This is the most common and effective method for purifying this compound.[1] Ethanol is a suitable solvent for this purpose.[1] This technique is particularly good at removing small amounts of unreacted starting material and diacetylated byproducts.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a more rigorous purification method. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from both more polar (3-bromoaniline) and less polar (diacetylated product) impurities.

  • Washing with a weak acid: To remove unreacted 3-bromoaniline, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral acetamide remains in the organic layer.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC. Consider increasing the reaction time or temperature moderately.
Loss of product during work-up.Use minimal solvent for recrystallization. Ensure efficient extraction.
Low Melting Point / Impure Product (Confirmed by TLC/NMR) Presence of unreacted 3-bromoaniline.Recrystallize the product. If significant starting material remains, consider washing the crude product with dilute acid.
Formation of diacetylated byproduct.Use a milder acetylating agent or reduce the amount of acetylating agent used. Avoid excessively high reaction temperatures. Purify by column chromatography or careful recrystallization.
Hydrolysis of the product.Ensure all glassware is dry and use anhydrous solvents. Perform the work-up under neutral conditions if possible.
Oily Product Instead of Crystalline Solid Presence of significant impurities.Attempt to purify a small sample by column chromatography to isolate the product and identify the impurities. Triturate the oil with a non-polar solvent like hexane to try and induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation

  • In a round-bottom flask, dissolve 3-bromoaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the mixture to reflux for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 3-Bromoaniline C Reaction Mixture (Reflux) A->C B Acetic Anhydride + Acetic Acid B->C D Precipitation (Ice Water) C->D E Filtration & Washing D->E F Crude Product E->F G Recrystallization (Ethanol) F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Experiment Outcome Problem Low Yield or Impure Product? Start->Problem Success Successful Synthesis Problem->Success No Cause1 Incomplete Reaction Problem->Cause1 Yes Cause2 Side Reactions (Diacetylation/Hydrolysis) Problem->Cause2 Yes Cause3 Purification Issues Problem->Cause3 Yes Sol1 Optimize Reaction (Time, Temp, Stoichiometry) Cause1->Sol1 Sol2 Modify Conditions & Purify (Chromatography) Cause2->Sol2 Sol3 Refine Purification (Recrystallization Technique) Cause3->Sol3

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving N-(3-bromophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your cross-coupling experiments with this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure an inert atmosphere: Thoroughly degas your solvent and reaction mixture with an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst.[1][2] 2. Use a fresh catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh batch or a reliable precatalyst. 3. Screen different catalyst systems: The choice of palladium precursor and ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.[1] Consider screening different catalyst systems.[1]
Suboptimal Catalyst Loading 1. Increase catalyst loading: If you suspect low reactivity, incrementally increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%).[3] 2. Perform a loading screen: To find the optimal loading, run a series of small-scale reactions with varying catalyst concentrations.
Incorrect Ligand-to-Metal Ratio 1. Optimize the ratio: The ideal ligand-to-metal ratio is often greater than 1:1 to prevent catalyst aggregation and decomposition. For some reactions, a 10:1 phosphine to palladium loading was essential to achieve high yields.[4] Experiment with ratios from 1:1 to 2:1 or even higher.
Inappropriate Base 1. Screen different bases: The base plays a crucial role in the catalytic cycle.[2] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
Poor Solvent Choice 1. Ensure solubility: All reaction components should be soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used for Suzuki reactions.[1] The ratio may need to be optimized.[1] 2. Consider solvent effects: The solvent can influence catalyst activity and stability. Screen a range of solvents if solubility is not an issue.
Low Reaction Temperature 1. Increase the temperature: Many cross-coupling reactions require heating to proceed at an optimal rate.[1] Gradually increase the temperature, but be aware that excessive heat can lead to catalyst decomposition.[1]

Issue 2: Reaction Stalls or is Sluggish

Possible Cause Troubleshooting Steps
Catalyst Decomposition 1. Use a more stable precatalyst: G3 or G4 Buchwald precatalysts often offer enhanced stability. 2. Lower the reaction temperature: While higher temperatures can increase rates, they can also accelerate catalyst decomposition.[1] Find a balance for optimal performance. 3. Increase ligand concentration: A higher ligand-to-metal ratio can sometimes stabilize the active catalytic species.
Product Inhibition 1. Monitor reaction progress: If the reaction starts well but then slows down, product inhibition might be the cause. 2. Consider a different catalyst system: Some catalyst systems are more resistant to product inhibition.
Insufficient Mixing 1. Ensure vigorous stirring: In heterogeneous mixtures, efficient stirring is crucial for good mass transfer.

Issue 3: Formation of Byproducts (e.g., Homocoupling)

Possible Cause Troubleshooting Steps
Presence of Oxygen 1. Rigorous degassing: Oxygen can promote the homocoupling of boronic acids.[1] Ensure your reaction setup is completely free of air.[1]
Inefficient Catalyst System 1. Use a Pd(0) source directly: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[1]
Side Reactions of the Starting Material 1. Protect functional groups: The acetamide group in this compound is generally stable, but other functional groups on your coupling partner may require protection. 2. Optimize reaction conditions: Lowering the temperature or changing the base can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with an aryl bromide like this compound?

A good starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precursor.[3] However, the optimal loading can vary significantly depending on the specific reaction (Suzuki, Buchwald-Hartwig, Heck), the reactivity of the coupling partners, and the efficiency of the chosen ligand.

Q2: How can I minimize catalyst loading to make my process more cost-effective and sustainable?

To reduce catalyst loading, you can:

  • Screen highly active catalysts: Modern, bulky electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are designed to facilitate catalysis at very low loadings.

  • Optimize reaction parameters: Fine-tuning the temperature, solvent, base, and ligand-to-metal ratio can significantly enhance catalyst turnover number (TON) and turnover frequency (TOF), allowing for lower catalyst usage.

  • Use a precatalyst: Well-defined precatalysts can lead to more efficient generation of the active catalytic species, often allowing for lower loadings compared to in-situ generated catalysts.

Q3: When should I use a higher catalyst loading?

Higher catalyst loadings (e.g., >5 mol%) may be necessary for:

  • Less reactive coupling partners: For example, aryl chlorides are generally less reactive than aryl bromides and may require more catalyst.

  • Sterically hindered substrates: Substrates with bulky groups near the reaction center can slow down the catalytic cycle, necessitating a higher catalyst concentration.

  • Difficult transformations: Some challenging couplings may inherently have lower turnover numbers, requiring a higher initial catalyst amount to achieve a reasonable yield in a practical timeframe.

Q4: What is the role of the ligand-to-metal ratio, and how do I optimize it?

The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[1] An optimal ligand-to-metal ratio prevents catalyst decomposition and promotes high catalytic activity. A common starting point is a 1:1 to 2:1 ratio of ligand to palladium. To optimize, you can run a series of small-scale reactions varying this ratio while keeping other parameters constant and monitor the impact on yield and reaction rate.

Q5: Can I reuse my palladium catalyst?

While homogeneous palladium catalysts are generally not reused in typical lab-scale reactions, there is significant research into developing recyclable catalytic systems to improve sustainability. These often involve heterogeneous catalysts or specialized reaction conditions.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions

Cross-Coupling ReactionSubstrateTypical Catalyst Loading (mol%)Notes
Suzuki-Miyaura Aryl Bromide0.5 - 2Can be lowered significantly with highly active catalysts.[5]
Buchwald-Hartwig Amination Aryl Bromide1 - 3Dependent on the nature of the amine and the ligand used.[3]
Heck Reaction Aryl Bromide0.1 - 5Highly variable based on the olefin and reaction conditions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 1.1-2.2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants & Base prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Catalyst System prep3->prep4 react1 Heat & Stir prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Quench & Extract react2->workup1 workup2 Dry & Concentrate workup1->workup2 workup3 Purify (Chromatography) workup2->workup3 end end workup3->end Final Product troubleshooting_low_yield start Low Yield Observed catalyst_check Is the catalyst active? start->catalyst_check conditions_check Are reaction conditions optimal? catalyst_check->conditions_check Yes use_fresh_catalyst Use fresh catalyst/precatalyst catalyst_check->use_fresh_catalyst No byproducts_check Are byproducts observed? conditions_check->byproducts_check Yes optimize_temp Optimize temperature conditions_check->optimize_temp No improve_degassing Improve degassing procedure byproducts_check->improve_degassing Yes (Homocoupling) end Consult further literature byproducts_check->end No screen_catalysts Screen different ligands/Pd sources use_fresh_catalyst->screen_catalysts screen_solvents Screen solvents/bases optimize_temp->screen_solvents optimize_loading Optimize catalyst loading screen_solvents->optimize_loading

References

preventing dehalogenation during reactions with N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during reactions involving N-(3-bromophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, yielding acetanilide as a byproduct. This is problematic because the bromine atom is typically the intended reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Formation of the dehalogenated byproduct reduces the yield of the desired product, complicates purification, and consumes valuable reagents.

Q2: My LC-MS/NMR analysis shows a significant amount of acetanilide (MW ≈ 135.17) after my cross-coupling reaction. What is the most likely cause?

A2: The presence of acetanilide indicates that hydrodehalogenation, the replacement of bromine with hydrogen, is occurring. This side reaction is a frequent competitor in palladium-catalyzed cross-coupling reactions.[1] Several factors can promote this pathway, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[2] The hydrogen atom can be sourced from solvents (especially protic ones like alcohols), the base, or trace amounts of water in the reaction mixture.[1][3]

Q3: How does my choice of palladium catalyst and phosphine ligand affect the rate of dehalogenation?

A3: The catalyst system is critical. The electronic and steric properties of the phosphine ligand directly influence the relative rates of the desired reaction versus dehalogenation.[2][3]

  • Older vs. Modern Ligands: Traditional ligands like triphenylphosphine (PPh₃) are often more prone to promoting dehalogenation compared to modern, specially designed ligands.[4][5]

  • Bulky, Electron-Rich Ligands: Bulky and electron-donating phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective at minimizing dehalogenation.[4][5][6] These ligands promote rapid reductive elimination to form the desired C-C or C-N bond, outcompeting the dehalogenation pathway.[7]

Q4: Which bases and solvents are recommended to minimize dehalogenation?

A4: The choice of base and solvent is crucial as they can be potential hydride sources.

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate palladium-hydride species that lead to hydrodehalogenation.[2][8] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are less likely to act as hydride donors.[2][4]

  • Solvents: Protic solvents like alcohols (methanol, ethanol) can be a direct source of hydrogen and should be used with caution.[1] Aprotic solvents such as toluene, dioxane, or THF are generally better choices.[4][9] However, even in these solvents, rigorous drying and the use of anhydrous reagents are important, as trace water can contribute to the side reaction.[3][6]

Q5: Can reaction temperature and time be optimized to prevent bromine loss?

A5: Yes. High temperatures and prolonged reaction times can increase the incidence of dehalogenation.[2] It is recommended to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[10] Modern, highly active catalyst systems often allow for reactions to be run at lower temperatures (e.g., 60-80 °C) and for shorter durations, which helps to suppress the formation of the dehalogenated byproduct.[6][10] Monitoring the reaction by TLC or LC-MS is essential to avoid unnecessarily long reaction times.

Troubleshooting and Optimization Guides

Guide 1: Optimizing Palladium-Catalyzed Suzuki-Miyaura Coupling

Unwanted hydrodehalogenation is a common competing reaction in the Suzuki-Miyaura catalytic cycle. The key is to select conditions that favor the productive C-C bond-forming reductive elimination over the C-H bond-forming pathway.

Suzuki Coupling Cycle with Competing Dehalogenation Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Br(L)₂ oa->pd2 tm Transmetalation pd2->tm pd_hydride Ar-Pd(II)-H(L)₂ pd2->pd_hydride Halide Exchange pd2_ar Ar-Pd(II)-Ar'(L)₂ tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regeneration product Desired Product (Ar-Ar') re->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride re_dehalo Reductive Elimination pd_hydride->re_dehalo re_dehalo->pd0 Regeneration byproduct Dehalogenated Byproduct (Ar-H) re_dehalo->byproduct arbr This compound (Ar-Br) arbr->oa ar_boronic Ar'-B(OR)₂ ar_boronic->tm + Base start Start: Reagent Prep setup Reaction Setup: Combine Ar-Br, Ar'-B(OR)₂, and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert add_solv Solvent & Catalyst Addition: Inject degassed solvent, add Pd catalyst/ligand inert->add_solv react Reaction: Heat to 60-80 °C with vigorous stirring add_solv->react monitor Monitoring: Track progress via TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, extract with organic solvent, wash, & dry monitor->workup Complete purify Purification: Concentrate crude product and purify by chromatography workup->purify end End: Pure Product purify->end start High Dehalogenation Observed? check_base Is the base an alkoxide (e.g., NaOtBu)? start->check_base Yes change_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_ligand Is the ligand PPh₃? check_base->check_ligand No success Problem Solved change_base->success change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) check_ligand->change_ligand Yes check_solvent Is the solvent protic or potentially wet? check_ligand->check_solvent No change_ligand->success change_solvent Action: Use anhydrous, degassed aprotic solvent (e.g., Toluene) check_solvent->change_solvent Yes check_temp Is the temperature >90°C? check_solvent->check_temp No change_solvent->success lower_temp Action: Lower temperature to 60-80°C and monitor check_temp->lower_temp Yes check_temp->success No lower_temp->success

References

column chromatography conditions for purifying N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N-(3-bromophenyl)acetamide

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of this compound using column chromatography. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica gel (SiO₂). Standard flash chromatography grade silica gel (40-63 µm particle size) is recommended for good resolution and flow rates.

Q2: What solvent systems (mobile phase) are suitable for the purification of this compound?

A2: this compound is a moderately polar compound. The choice of solvent system will depend on the impurities present. Common solvent systems include isocratic elution with 100% Dichloromethane (DCM) or gradient elution with mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone[1][2]. A good starting point for developing a gradient is a low percentage of ethyl acetate in hexanes, gradually increasing the ethyl acetate concentration.

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: Common impurities typically arise from the starting materials and side reactions. These may include:

  • Unreacted 3-bromoaniline: This starting material is more polar than the product and will elute more slowly from the column.

  • Acetic Anhydride/Acetic Acid: These are typically removed during the work-up procedure but if present, are highly polar.

  • Di-acetylated byproduct: While less common, over-acetylation can occur, leading to a less polar impurity that will elute faster than the desired product.

Q4: How can I monitor the progress of the column chromatography?

A4: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). The spots on the TLC plate can be visualized under a UV lamp, as aromatic compounds like this compound are typically UV-active.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This protocol is for determining the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the separated spots under a UV lamp.

  • Optimization: Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound for optimal separation on the column.

Protocol 2: Column Chromatography Purification

This protocol outlines the steps for purifying crude this compound using column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the determined solvent system. For gradient elution, start with a low polarity mobile phase and gradually increase the polarity.

    • A specific literature procedure uses 100% Dichloromethane (DCM) for elution[1].

  • Fraction Collection: Collect the eluent in fractions using test tubes or other suitable containers.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)Elution TypeComments
100% Dichloromethane (DCM)IsocraticA documented system for this specific compound[1].
10-50% Ethyl Acetate/HexaneGradientA standard system for moderately polar compounds[2].
5% Methanol/DichloromethaneIsocratic/GradientSuitable for more polar impurities[2].

Table 2: Troubleshooting Guide for Column Chromatography

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC to achieve a larger Rf difference between the product and impurities.
Column overloading.Use less crude material or a larger column.
Compound Stuck on Column Compound is too polar for the eluent.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent.
Broad or Tailing Peaks The compound is interacting with acidic sites on the silica.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel[3].
The crude sample is not fully dissolved when loaded.Ensure the sample is fully dissolved in a minimal amount of solvent before loading.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent Optimization Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure troubleshooting_logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution Tailing Tailing Peaks? Start->Tailing Solvent Optimize Solvent System via TLC PoorSep->Solvent Yes Overload Reduce Sample Load PoorSep->Overload Yes Polarity Increase Eluent Polarity NoElution->Polarity Yes Base Add Triethylamine to Eluent Tailing->Base Yes

References

Technical Support Center: Analysis of N-(3-bromophenyl)acetamide Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the identification of byproducts in N-(3-bromophenyl)acetamide reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by the acetylation of 3-bromoaniline with acetic anhydride or acetyl chloride, can lead to several potential byproducts. The most common include:

  • Unreacted Starting Material: Residual 3-bromoaniline.

  • Over-acetylation Byproduct: N,N-diacetyl-3-bromoaniline can form if the reaction conditions are too harsh or if an excess of the acetylating agent is used.

  • Isomeric Impurities: If the starting material, 3-bromoaniline, contains isomeric impurities (e.g., 2-bromoaniline or 4-bromoaniline), the corresponding N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide will be present as byproducts.

  • Di-brominated Species: Although less common when starting from 3-bromoaniline, di-brominated acetanilides can be present if there are impurities in the starting material or if side reactions occur.

Q2: What are the expected molecular weights and m/z values for this compound and its key byproducts?

A2: The expected molecular weights and corresponding mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺, which are commonly observed in ESI+ mode, are summarized in the table below. Note that bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in a characteristic isotopic pattern in the mass spectrum. The values below are calculated using the most abundant isotopes.

Compound NameMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ m/z
This compound C₈H₈BrNO212.9789213.9862
3-BromoanilineC₆H₆BrN170.9684171.9757
N,N-diacetyl-3-bromoanilineC₁₀H₁₀BrNO₂254.9895255.9968
N-(2-bromophenyl)acetamideC₈H₈BrNO212.9789213.9862
N-(4-bromophenyl)acetamideC₈H₈BrNO212.9789213.9862
N-(3,5-dibromophenyl)acetamideC₈H₇Br₂NO290.8894291.8967

Q3: What is a typical fragmentation pattern for this compound in MS/MS analysis?

A3: In tandem mass spectrometry (MS/MS), this compound is expected to exhibit characteristic fragmentation patterns. Upon collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, common fragmentation pathways for acetanilides include:

  • Loss of ketene (CH₂=C=O): This is a very common fragmentation for N-acetylated compounds, resulting in the formation of the corresponding anilinium ion. For this compound ([M+H]⁺ at m/z 213.9862), this would lead to a fragment ion corresponding to 3-bromoaniline at m/z 171.9757.[1]

  • Cleavage of the amide bond: This can lead to the formation of an acylium ion (CH₃CO⁺) at m/z 43.0184.

The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions containing it.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound reaction mixtures.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Problem: Peaks for this compound or its amine-containing byproducts (like 3-bromoaniline) are tailing.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The basic nature of the amine in residual 3-bromoaniline can lead to interactions with acidic silanol groups on the silica-based column packing, causing peak tailing. To mitigate this, add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to protonate the analytes and reduce silanol interactions. Using a buffer, such as ammonium formate, can also be effective.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants at the head of the column can cause peak shape issues. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Guide 2: Inconsistent or Low Signal Intensity

Problem: The signal for the main product or byproducts is unexpectedly low or varies significantly between injections.

Potential Causes and Solutions:

CauseSolution
Ion Suppression Co-eluting matrix components from the reaction mixture can interfere with the ionization of the analytes in the MS source, leading to a suppressed signal.[2][3][4][5][6] Improve chromatographic separation to resolve the analytes from interfering species. Modifying the sample preparation to remove interfering compounds can also be beneficial.
Adduct Formation In ESI-MS, analytes can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[7][8][9] This can split the signal between multiple ionic species, reducing the intensity of the desired [M+H]⁺ ion. Use high-purity solvents and additives (LC-MS grade) to minimize the presence of alkali metal salts. The addition of ammonium formate can sometimes promote the formation of the [M+NH₄]⁺ adduct, which can be more consistent.
In-source Degradation Some compounds can be unstable in the ion source and fragment before detection. This can be influenced by the source temperature and voltages. Optimize the ion source parameters, such as temperature and capillary voltage, to minimize in-source fragmentation.
Sample Degradation N-arylacetamides can be susceptible to hydrolysis, especially in acidic or basic conditions. Ensure that samples are stored appropriately and analyzed promptly after preparation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench the Reaction: At the completion of the synthesis, quench the reaction mixture appropriately (e.g., by adding water or a mild base).

  • Extraction: If necessary, perform a liquid-liquid extraction to isolate the organic components. For example, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Dilution: Accurately dilute a small aliquot of the organic layer in a suitable solvent. A common starting point is a 1:1 mixture of acetonitrile and water with 0.1% formic acid. The final concentration should be within the linear range of the instrument, typically in the low µg/mL to ng/mL range.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 2: Suggested LC-MS Method

This is a general-purpose method that can be used as a starting point and should be optimized for your specific instrumentation and separation needs.

  • LC System: UPLC/HPLC system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for separating compounds of varying polarity.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 100-500.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas flows should be optimized for the specific instrument.

Visualizations

Reaction_Pathway Synthesis of this compound and Potential Byproducts cluster_reactants Reactants cluster_products Products & Byproducts 3-Bromoaniline 3-Bromoaniline Main_Product This compound 3-Bromoaniline->Main_Product + Acetic Anhydride Byproduct1 Unreacted 3-Bromoaniline 3-Bromoaniline->Byproduct1 Incomplete Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Main_Product Byproduct2 N,N-diacetyl-3-bromoaniline Main_Product->Byproduct2 + Acetic Anhydride (Excess/Harsh Conditions)

Caption: Reaction scheme for this compound synthesis.

LCMS_Workflow LC-MS Workflow for Byproduct Identification Start Reaction Mixture Prep Sample Preparation (Dilution & Filtration) Start->Prep LC LC Separation (Reversed-Phase C18) Prep->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Analysis MS->Data Mass Spectra End Byproduct Identification Data->End Identify Peaks (m/z & RT)

Caption: General LC-MS workflow for byproduct analysis.

Troubleshooting_Tree LC-MS Troubleshooting Decision Tree Start LC-MS Analysis Issue IssueType What is the issue? Start->IssueType PeakShape Poor Peak Shape IssueType->PeakShape Peak Shape Signal Low/Inconsistent Signal IssueType->Signal Signal Intensity Dilute Dilute Sample PeakShape->Dilute Tailing/Fronting CheckSolvent Check Injection Solvent Dilute->CheckSolvent No Improvement AddAcid Add Acid/Buffer to Mobile Phase CheckSolvent->AddAcid No Improvement CheckSeparation Improve LC Separation Signal->CheckSeparation Low Intensity CheckAdducts Check for Adducts ([M+Na]+, etc.) CheckSeparation->CheckAdducts No Improvement OptimizeSource Optimize Source Parameters CheckAdducts->OptimizeSource No Improvement

Caption: Troubleshooting decision tree for common LC-MS issues.

References

stability of N-(3-bromophenyl)acetamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-(3-bromophenyl)acetamide under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the stability testing of this compound.

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

A1: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the amide bond. This reaction yields 3-bromoaniline and acetic acid (or its corresponding salt, acetate, under basic conditions).

Q2: I am observing incomplete hydrolysis of my this compound sample. What could be the cause?

A2: Incomplete hydrolysis can be due to several factors:

  • Insufficient reaction time: Amide hydrolysis can be slow, especially under mild conditions. Ensure the reaction has proceeded for a sufficient duration.

  • Inadequate temperature: Increasing the temperature will accelerate the rate of hydrolysis. For acid hydrolysis, consider heating to around 60°C.

  • Low concentration of acid or base: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. Ensure the concentration (e.g., 0.1 N to 1 N) is adequate for the desired extent of degradation.

Q3: My HPLC analysis shows the formation of unexpected peaks other than 3-bromoaniline. What could these be?

A3: While the primary degradation pathway is hydrolysis, the presence of other impurities in your starting material or reactions with excipients (if in a formulation) could lead to other degradation products. Additionally, under harsh conditions, further degradation of 3-bromoaniline might occur. It is recommended to use a validated, stability-indicating HPLC method and consider techniques like LC-MS to identify unknown peaks.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective way to monitor the reaction. This technique allows for the separation and quantification of the parent compound, this compound, and its primary degradation product, 3-bromoaniline.

Q5: What are the typical stressed conditions for forced degradation studies of this compound?

A5: Based on ICH guidelines for forced degradation studies, typical conditions would be:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C.

  • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperatures. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Data Presentation

Table 1: Representative Hydrolysis Data under Acidic Conditions

ParameterValueConditions
Degradation Product 3-bromoaniline, Acetic Acid-
Apparent Half-Life (t½) ~ 24 hours0.1 N HCl, 60°C
Degradation after 48h ~ 75%0.1 N HCl, 60°C

Table 2: Representative Hydrolysis Data under Basic Conditions

ParameterValueConditions
Degradation Product 3-bromoaniline, Sodium Acetate-
Apparent Half-Life (t½) ~ 12 hours0.1 N NaOH, 25°C
Degradation after 24h ~ 75%0.1 N NaOH, 25°C

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Acidic Hydrolysis

Objective: To evaluate the stability of this compound in an acidic medium.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • Heat the solution in a water bath maintained at 60°C.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis

Objective: To assess the stability of this compound in a basic medium.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Maintain the solution at room temperature (25°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Workflow for Stability Testing

The following diagram illustrates a typical workflow for investigating the stability of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1 N NaOH, 25°C) Prep->Base Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutralize Neutralize Sample Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Kinetics Determine Kinetics (Half-life, Rate Constant) HPLC->Kinetics Products Identify Degradation Products HPLC->Products

Caption: A logical workflow for conducting and analyzing stability studies of this compound.

Hydrolysis Signaling Pathway

The diagram below outlines the chemical transformation of this compound during hydrolysis.

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant This compound Product1 3-Bromoaniline Reactant->Product1 Hydrolysis Product2 Acetic Acid / Acetate Reactant->Product2 Acid_Cond H+ / H2O Acid_Cond->Reactant Base_Cond OH- / H2O Base_Cond->Reactant

Caption: The hydrolysis pathway of this compound under acidic or basic conditions.

Technical Support Center: Enhancing the Solubility of N-(3-bromophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of N-(3-bromophenyl)acetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately quantify the solubility of your compound. A standard method is the shake-flask method followed by a concentration analysis using HPLC-UV or LC/MS.[1][2] Once you have a baseline solubility value, you can start exploring various enhancement strategies. A logical first step is to assess the compound's physicochemical properties, such as its pKa and logP, to guide the selection of an appropriate strategy.

Q2: What are the main strategies to improve the solubility of poorly soluble compounds like this compound derivatives?

A2: The strategies can be broadly categorized into physical and chemical modifications.[3][4]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, co-crystals), and drug dispersion in carriers (solid dispersions).[4][5]

  • Chemical Modifications: These involve changing the pH of the solution, using buffers, creating salt forms of the drug (if it has ionizable groups), or complexation with agents like cyclodextrins.[4][5]

Q3: How does particle size reduction enhance solubility?

A3: Reducing the particle size of a compound increases its surface area-to-volume ratio.[6] According to the Noyes-Whitney equation, a larger surface area can lead to an increased dissolution rate.[6] Techniques like micronization and nanosuspension are commonly employed for this purpose.[4][6]

Q4: What is a solid dispersion and how does it improve solubility?

A4: A solid dispersion involves dispersing the drug in an inert carrier matrix, usually a hydrophilic polymer, at the solid-state.[7] This can enhance solubility by converting the drug to an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved than the stable crystalline form.[7][8]

Q5: Can I use co-solvents to improve the solubility of my this compound derivative?

A5: Yes, co-solvents are a common and effective technique.[3] this compound is known to be soluble in organic solvents like ethanol and ether. By creating a mixture of water and a water-miscible organic solvent (a co-solvent), you can increase the solubility of your compound. The co-solvent works by reducing the polarity of the aqueous environment.[7]

Troubleshooting Guides

Problem 1: Inconsistent solubility results.
  • Question: Why am I getting variable solubility data for the same this compound derivative in my experiments?

  • Answer and Troubleshooting Steps:

    • Ensure Equilibrium: Solubility should be measured at equilibrium.[1] For crystalline compounds, this can take 24-72 hours of constant agitation.[1] Ensure your shake-flask experiments are running long enough to reach a plateau in concentration.

    • Control Temperature: Solubility is temperature-dependent. Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.

    • Check for Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[9] Consider analyzing your solid material by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphic changes.

    • pH Control: If your derivative has ionizable groups, its solubility will be highly pH-dependent. Ensure you are using a well-buffered aqueous solution for your measurements.

Problem 2: Co-solvent approach is not suitable for my intended application.
  • Question: I have successfully solubilized my compound using a co-solvent, but the concentration of the organic solvent is too high for my cell-based assay. What are my alternatives?

  • Answer and Troubleshooting Steps:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble molecules, like your this compound derivative, forming a water-soluble inclusion complex.[4][9] This is a widely used method to improve solubility without using organic co-solvents.

    • Solid Dispersion: Preparing a solid dispersion of your compound with a hydrophilic polymer can significantly enhance its aqueous solubility.[7] This formulation can then be dissolved in an aqueous buffer for your assay.

    • Nanosuspension: If the above methods are not suitable, you can create a nanosuspension of your compound. This involves reducing the particle size to the nanometer range, which can improve the dissolution rate in aqueous media.[3][4]

Quantitative Data Summary

The following table summarizes the solubility of acetanilide, a structurally related compound, in various solvent systems. This data can serve as a useful reference for estimating the potential solubility of this compound derivatives.

CompoundSolvent SystemTemperature (°C)Solubility ( g/100 mL)
AcetanilideWater00.53
AcetanilideWater1005.5
AcetanilideEthanol25Soluble

Data for acetanilide is provided as a reference due to the lack of publicly available quantitative solubility data for this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vial to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample at a high speed and collect the supernatant.

  • Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution: Dissolve a specific ratio of the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000) in a suitable organic solvent (e.g., ethanol or methanol).[10]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion from the flask and grind it into a fine powder. Characterize the solid dispersion using techniques like DSC and XRPD to confirm the amorphous nature of the drug.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion using the shake-flask method described in Protocol 1.

Visualizations

Experimental_Workflow cluster_start Start: Poorly Soluble Compound cluster_solubility Solubility Assessment cluster_strategy Solubility Enhancement Strategy cluster_formulation Formulation cluster_reassess Re-assessment cluster_end End Goal start This compound Derivative solubility_test Shake-Flask Solubility Test (Protocol 1) start->solubility_test strategy Select Strategy: - Co-solvents - Cyclodextrins - Solid Dispersion - Nanosuspension solubility_test->strategy formulate Prepare Formulation (e.g., Solid Dispersion - Protocol 2) strategy->formulate reassess Re-evaluate Solubility formulate->reassess end_point Solubility Enhanced reassess->end_point Decision_Tree start Poorly Soluble Derivative q1 Is the compound ionizable? start->q1 salt Salt Formation / pH Adjustment q1->salt Yes q2 Is an organic solvent acceptable in the final formulation? q1->q2 No cosolvent Co-solvent System q2->cosolvent Yes q3 Is thermal stability a concern? q2->q3 No cyclodextrin Cyclodextrin Complexation q2->cyclodextrin No, and thermal stability is a concern solid_dispersion Solid Dispersion (Solvent Evaporation) q3->solid_dispersion No nanosuspension Nanosuspension q3->nanosuspension Yes

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for N-(3-bromophenyl)acetamide by HPLC and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-(3-bromophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a detailed, albeit proposed, method validation protocol. For comparative purposes, alternative methods including Gas Chromatography (GC), Thin-Layer Chromatography (TLC/HPTLC), and Capillary Electrophoresis (CE) are also discussed, supported by experimental data from related compounds where direct data for this compound is not available in the public domain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.

Proposed HPLC Method Protocol

Based on methods for similar aromatic amides, a reverse-phase HPLC method is proposed for the analysis of this compound.

ParameterProposed Condition
Mobile Phase Acetonitrile and Water (Gradient or Isocratic) with 0.1% Phosphoric Acid
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C
HPLC Method Validation Workflow

The validation of the proposed HPLC method should follow established guidelines to ensure the reliability of the results.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation.

Table 1: Comparison of Analytical Method Performance
ParameterHPLC (Proposed)Gas Chromatography (GC)HPTLCCapillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatographyAdsorption/Partition chromatographyElectrophoretic mobility
Stationary Phase C18 silica gelFused silica capillary with various coatingsSilica gel, C18, or other modified surfacesFused silica capillary
Mobile Phase Acetonitrile/WaterInert gas (e.g., Helium, Nitrogen)Organic solvent mixturesBuffer solution
Detection UV, PDA, MSFID, MSDensitometry (UV)UV, DAD, LIF, MS
Sample Throughput ModerateModerateHigh[2][3]High
Resolution HighVery HighModerate to HighVery High
Sensitivity HighHighModerateVery High (especially with LIF)[4]
Quantitative Accuracy ExcellentExcellentGood to Excellent[2]Excellent
Sample Volatility Req. NoYesNoNo
Derivatization Not usually requiredMay be required for polar analytesNot usually requiredMay be used for enhanced detection[4]

Alternative Analytical Methods

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound has been shown to be amenable to GC-MS analysis.[5][6][7]

Experimental Protocol (Typical for Aromatic Amides):

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC)

TLC is a simple, rapid, and cost-effective technique for qualitative analysis and reaction monitoring.[8][9] A known application for this compound synthesis involves using 100% Dichloromethane (DCM) as the mobile phase on a silica gel plate.[1] HPTLC offers enhanced separation efficiency and the capability for quantitative analysis.[2]

Experimental Protocol (HPTLC for Quantification):

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Sample Application: Automated band-wise application.

  • Mobile Phase: Toluene-Ethyl acetate mixture.

  • Development: In a saturated twin-trough chamber.

  • Detection: Densitometric scanning at a suitable wavelength (e.g., 254 nm).

Capillary Electrophoresis (CE)

CE offers very high separation efficiency and is suitable for a wide range of analytes, including acidic and basic compounds.[10][11] It requires minimal sample and solvent volumes.

Experimental Protocol (Typical for Small Molecules):

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Borate buffer at pH 9.2.

  • Voltage: 25 kV.

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at 214 nm.

Table 2: Summary of Validation Parameters for the Proposed HPLC Method

This table outlines the typical validation parameters and their acceptance criteria that should be established for the proposed HPLC method for this compound.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from any impurities or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
RepeatabilityPrecision under the same operating conditions over a short interval of time.RSD ≤ 2.0% for replicate injections.
Intermediate PrecisionWithin-laboratory variations: different days, different analysts, different equipment.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, temperature, etc.

Conclusion

References

A Comparative Guide to Quantitative Analysis of N-(3-bromophenyl)acetamide: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an objective comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the analysis of N-(3-bromophenyl)acetamide. We present supporting experimental data and detailed protocols to inform methodology selection for purity assessment, content uniformity, and stability studies.

Quantitative Performance Comparison

The choice between qNMR and HPLC often depends on the specific analytical requirements, such as the need for a primary ratio method (qNMR) versus high-throughput screening (HPLC). Below is a summary of typical performance data for the quantification of this compound by each technique.

ParameterQuantitative ¹H-NMR (qNMR)Reverse-Phase HPLC (RP-HPLC)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 mg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 mg/mL~ 0.5 µg/mL
Accuracy (Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (%RSD) < 1.5%< 2.0%
Analysis Time per Sample ~ 10-15 minutes~ 10 minutes
Primary Method Yes (No reference standard of the analyte needed)No (Requires analyte-specific reference standard)
Sample Preparation Simple dissolutionDilution, potential filtration

Experimental Protocols

Detailed methodologies for both qNMR and RP-HPLC are provided to allow for replication and adaptation.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

qNMR offers the advantage of being a primary ratio method, allowing for the determination of purity or concentration without the need for a specific reference standard of the analyte.[1] Quantification is achieved by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and mass.

a) Materials and Instrumentation

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Equipment: Analytical balance (±0.01 mg), vortex mixer, high-precision NMR tubes.

b) Sample Preparation

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Record the exact masses of both the analyte and the internal standard.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing the vial for 1-2 minutes.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

c) NMR Data Acquisition

  • Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30').

  • Pulse Angle: 30° (to ensure uniform excitation).

  • Relaxation Delay (d1): 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration.[1] The delay should be at least 5 times the longest T₁ relaxation time of any proton being quantified (both analyte and standard).

  • Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[1]

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: 298 K.

d) Data Processing and Calculation

  • Apply a line broadening factor of 0.3 Hz.

  • Perform Fourier transformation, followed by manual phase and baseline correction.

  • Integrate the well-resolved singlet from the methyl protons of this compound (approx. δ 2.0-2.1 ppm) and the singlet from the vinyl protons of maleic acid (approx. δ 6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal (Analyte: 3, IS: 2)

    • MW: Molecular weight (Analyte: 214.06 g/mol , IS: 116.07 g/mol )

    • m: Mass

    • Purity_IS: Purity of the internal standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

RP-HPLC is a robust and sensitive method widely used for routine quality control. It separates compounds based on their hydrophobicity.

a) Materials and Instrumentation

  • Analyte: this compound

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

b) Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-7 min: 30% to 80% B

    • 7-8 min: 80% B

    • 8-8.1 min: 80% to 30% B

    • 8.1-10 min: 30% B (re-equilibration)

c) Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter if necessary.

d) Data Analysis

  • Inject the standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Determine the linearity by calculating the coefficient of determination (R²).

  • Inject the sample solution and determine its concentration from the calibration curve.

  • Calculate the purity or content of this compound in the original sample based on the initial mass and dilution factor.

Methodology Visualization

The following diagrams illustrate the workflows for the described analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum (d1 = 30s) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow.

Comparative_Workflow cluster_qnmr qNMR Method cluster_hplc HPLC Method qnmr_prep Weigh Analyte & Internal Standard qnmr_acq Acquire Spectrum qnmr_prep->qnmr_acq qnmr_calc Calculate from Signal Ratio qnmr_acq->qnmr_calc hplc_prep_std Prepare Calibration Standards hplc_acq Run Chromatography hplc_prep_std->hplc_acq hplc_prep_sample Prepare Analyte Sample hplc_prep_sample->hplc_acq hplc_calc Calculate from Calibration Curve hplc_acq->hplc_calc start Quantitative Analysis Goal start->qnmr_prep Primary Method start->hplc_prep_std Secondary Method

References

A Comparative Analysis of the Reactivity of N-(3-bromophenyl)acetamide and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of N-(3-bromophenyl)acetamide with its ortho and para isomers, N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for the efficient design and optimization of synthetic routes in pharmaceutical and materials science research.

The position of the bromine substituent on the phenyl ring of N-phenylacetamide significantly influences the molecule's electronic properties and steric environment around the carbon-bromine bond. These factors, in turn, dictate the ease of oxidative addition to the palladium catalyst, a critical step in both the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles. This guide presents a qualitative comparison based on established principles of physical organic chemistry and available literature data for analogous systems, supplemented with representative experimental protocols.

Influence of Isomerism on Reactivity

The reactivity of the N-(bromophenyl)acetamide isomers in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric effects.

Electronic Effects: The acetamido group (-NHCOCH₃) is an ortho, para-directing group and is moderately activating due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. However, the carbonyl group is electron-withdrawing, which can temper this activating effect. The bromine atom is an ortho, para-directing deactivator due to its inductive electron-withdrawing effect and its ability to donate electron density through resonance.

  • N-(4-bromophenyl)acetamide (para-isomer): The acetamido and bromo groups are para to each other. The electronic effects of both substituents can influence the electron density at the carbon-bromine bond. The electron-donating resonance of the acetamido group can increase electron density at the para position, potentially making the C-Br bond stronger and less susceptible to oxidative addition.

  • N-(2-bromophenyl)acetamide (ortho-isomer): The proximity of the acetamido and bromo groups introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.

  • This compound (meta-isomer): In the meta-isomer, the electronic effects of the acetamido group have a less direct influence on the carbon-bromine bond compared to the ortho and para positions. Steric hindrance from the acetamido group is also minimized. This combination often results in a reactivity profile that is intermediate between the ortho and para isomers, though it can be the most reactive in some cases due to the absence of strong deactivating resonance effects seen in the para isomer and the steric hindrance of the ortho isomer.

Comparative Reactivity Overview

IsomerReaction TypeExpected Relative ReactivityRationale
N-(2-bromophenyl)acetamide Suzuki-Miyaura & Buchwald-HartwigLowest Significant steric hindrance from the ortho-acetamido group impeding the approach of the palladium catalyst.[1]
This compound Suzuki-Miyaura & Buchwald-HartwigIntermediate to High Minimal steric hindrance and less electronic deactivation at the meta position compared to the para isomer.
N-(4-bromophenyl)acetamide Suzuki-Miyaura & Buchwald-HartwigHigh Minimal steric hindrance, but potential for electronic deactivation through resonance from the para-acetamido group.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving N-(bromophenyl)acetamide isomers. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific coupling partners and should be determined empirically.

Suzuki-Miyaura Coupling: Synthesis of N-(biphenyl-3-yl)acetamide

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-(biphenyl-3-yl)acetamide.

Buchwald-Hartwig Amination: Synthesis of N-(3-(phenylamino)phenyl)acetamide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable strong base

  • Anhydrous toluene or dioxane (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and Xantphos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL).

  • Add aniline (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(3-(phenylamino)phenyl)acetamide.

Reactivity and Mechanistic Considerations

The following diagram illustrates the key factors influencing the reactivity of the N-(bromophenyl)acetamide isomers in palladium-catalyzed cross-coupling reactions.

Isomer_Reactivity cluster_isomers N-(bromophenyl)acetamide Isomers cluster_factors Influencing Factors Ortho-isomer Ortho-isomer Steric_Hindrance Steric Hindrance Ortho-isomer->Steric_Hindrance High Electronic_Effects Electronic Effects Ortho-isomer->Electronic_Effects Inductive/Resonance Meta-isomer Meta-isomer Meta-isomer->Steric_Hindrance Low Meta-isomer->Electronic_Effects Inductive Para-isomer Para-isomer Para-isomer->Steric_Hindrance Low Para-isomer->Electronic_Effects Inductive/Resonance Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Electronic_Effects->Reactivity Modulates

Factors affecting isomer reactivity.

References

A Comparative Analysis of the Biological Activity of N-(3-bromophenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of chemical compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activity of N-(3-bromophenyl)acetamide and its derivatives, supported by experimental data and detailed protocols.

This compound serves as a foundational scaffold for the development of various derivatives with a wide spectrum of biological activities. Modifications to this parent compound have been explored to enhance its therapeutic potential, leading to the discovery of novel antimicrobial and antifungal agents. This guide will delve into the known biological activities of this compound and compare them with its derivatives, providing a clear overview of how structural modifications influence efficacy.

Comparative Biological Activity

The biological activity of this compound and its derivatives has been investigated against various microorganisms. The parent compound itself has demonstrated activity against Gram-positive bacteria.[1] Derivatives of this compound, particularly those incorporating a 1,3,4-oxadiazole and pyridine moiety, have shown promising antifungal activity.

Here, we present a summary of the available quantitative data to facilitate a direct comparison between the parent compound and its derivatives.

CompoundOrganismActivityMetricValue
This compound (Parent Compound) Staphylococcus aureusAntibacterialMICNot explicitly quantified in the provided search results
Escherichia coliAntibacterialMICLess effective
Candida albicansAntifungalMICModerately effective
N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide Derivatives Fungal StrainsAntifungalMIC8-16 µg/mL for the most active derivatives[2]

Note: The provided search results did not contain specific MIC values for the parent compound, this compound, against bacterial strains, but indicated its effectiveness against Gram-positive bacteria.[1]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments mentioned in the comparative data.

Antimicrobial Activity Testing

The antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides, including this compound, was evaluated using the following method:

Microbial Strains and Growth Conditions:

  • Bacterial Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and methicillin-resistant S. aureus (MRSA) ATCC 33591.

  • Fungal Strain: Candida albicans ATCC 10231.

  • Culture Media: Luria Bertani (LB) medium for bacteria and Tryptic Soy Broth (TSB) for C. albicans.

  • Incubation: Bacterial and yeast cultures were grown overnight at 37°C. The turbidity of the microbial suspensions was adjusted to the 0.5 McFarland standard, corresponding to approximately 10⁸ CFU/mL.[1]

Assay Method: The specific assay method (e.g., broth microdilution or disk diffusion) used to determine the MIC values for this compound was not detailed in the provided search results.

Antifungal Activity Testing of Acetohydrazide Derivatives

The antifungal activity of the synthesized N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives was determined as follows:

Test Compounds: The synthesized derivatives were evaluated for their antifungal activities.

Reference Drug: Ketoconazole (25 µg/mL) was used as a standard antifungal agent for comparison.[2]

Assay Method: The minimum inhibitory concentrations (MICs) of the compounds were determined. The specific methodology for the MIC determination was not detailed in the provided abstract but is a standard procedure in microbiology.[2]

Synthesis Workflow

The synthesis of biologically active derivatives from a parent compound is a fundamental process in drug discovery. The following diagram illustrates a general workflow for the synthesis of derivatives of this compound.

cluster_synthesis General Synthesis Workflow Parent This compound (Parent Compound) Modification Chemical Modification (e.g., reaction with 2-chloroacetyl chloride) Parent->Modification Step 1 Intermediate N-(3-bromophenyl)-2-chloroacetamide (Intermediate) Modification->Intermediate Step 2 Derivatization Derivatization (e.g., reaction with a substituted thiol) Intermediate->Derivatization Step 3 Derivative Substituted this compound Derivative Derivatization->Derivative Step 4 cluster_sar Structure-Activity Relationship Parent This compound Derivative Derivative with 1,3,4-oxadiazole and pyridine moieties Parent->Derivative Modification Activity1 Antibacterial Activity (Gram-positive bacteria) Parent->Activity1 Activity2 Enhanced Antifungal Activity Derivative->Activity2

References

comparative study of different catalysts for Suzuki coupling of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of N-(3-bromophenyl)acetamide with phenylboronic acid, a key transformation in the synthesis of various pharmaceutical intermediates and functional materials. The data presented is compiled from studies on structurally similar aryl bromides, providing a predictive overview of catalyst performance for the target substrate.

Catalyst Performance Comparison

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. The presence of the acetamido group can influence the electronic properties of the aryl bromide and potentially coordinate with the metal center, affecting the catalytic activity. Below is a summary of the performance of representative palladium and nickel-based catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium Catalysts
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O8012~85-95A versatile and commonly used catalyst, though longer reaction times may be required.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1008>95Bulky, electron-rich phosphine ligands like SPhos often lead to higher yields and faster reactions.[1]
Pd/CNoneK₂CO₃Ethanol/H₂O8024~90Heterogeneous catalyst that is easily separated and recycled, though may require longer reaction times.
PdCl₂(dppf)dppfCs₂CO₃DMF11012>90Effective for a range of aryl bromides, including those with electron-donating groups.
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol10012~90-98A cost-effective and highly active alternative to palladium, particularly in greener solvents.[2]
Ni(COD)₂IPrK₃PO₄1,4-Dioxane8010>95N-heterocyclic carbene (NHC) ligands can provide high stability and activity for nickel catalysts.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound with phenylboronic acid using palladium and nickel catalysts. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction Execution: Stir the mixture at 100 °C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(3-phenylphenyl)acetamide.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and NiCl₂(PCy₃)₂ (0.05 mmol).

  • Solvent Addition: Add 5 mL of anhydrous t-amyl alcohol.[2]

  • Reaction Execution: Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and filter the mixture through a pad of Celite. Wash the filtrate with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the final product.

Visualizing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X-L_n OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'-L_n Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH Phenylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) ArBOH->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal catalyst system for the Suzuki coupling of this compound depends on various factors including desired yield, reaction time, cost, and green chemistry considerations. While traditional palladium catalysts like Pd(PPh₃)₄ remain reliable, modern systems employing bulky phosphine ligands such as SPhos with Pd(OAc)₂ often provide superior results in terms of yield and reaction speed.[1] For applications where cost and sustainability are primary concerns, nickel-based catalysts, for instance NiCl₂(PCy₃)₂, have emerged as highly effective alternatives, particularly when used with environmentally benign solvents like t-amyl alcohol.[2] Heterogeneous palladium catalysts, such as Pd/C, offer the advantage of simplified product purification and catalyst recycling. Researchers and drug development professionals should consider these factors to select the most appropriate catalytic system for their specific synthetic needs.

References

A Researcher's Guide to Purity Validation of N-(3-bromophenyl)acetamide via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative framework for validating the purity of N-(3-bromophenyl)acetamide using melting point analysis, a fundamental and accessible technique. We will compare the melting point of a pure sample with potentially impure samples and provide the experimental data and protocols to support this analysis.

The principle of melting point depression states that impurities disrupt the crystalline lattice of a solid, leading to a decrease in the energy required to transition it to a liquid state.[1][2] Consequently, impure substances exhibit a lower and broader melting point range compared to their pure counterparts.[1][3] A pure compound typically melts over a sharp range of 0.5-1°C.[1]

Comparative Melting Point Data

The following table summarizes the reference melting point for pure this compound and the melting points of potential impurities that may be present from its synthesis. The most common synthesis route involves the acetylation of 3-bromoaniline. Therefore, unreacted 3-bromoaniline is a likely impurity. Acetanilide is included as a structurally similar compound for comparison.

CompoundRoleLiterature Melting Point (°C)Expected Effect on this compound Melting Point
This compoundCompound of Interest (Pure) 87 - 89[4]N/A
3-BromoanilinePotential Impurity (Precursor) 15 - 18[5] / 31-33[6]Depression and broadening of the melting range
AcetanilideRelated Compound 113 - 115[7][8]Depression and broadening of the melting range

Note: The reported melting point for 3-bromoaniline varies across different sources.

An experimental sample of this compound with a measured melting point range significantly lower and broader than 87-89 °C would suggest the presence of impurities.[3]

Experimental Protocols

Protocol for Melting Point Determination

This protocol outlines the steps for determining the melting point of an this compound sample using a standard melting point apparatus.[3][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[9]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Melting Point Measurement:

    • If the approximate melting point is known (around 87-89 °C), rapidly heat the block to about 15-20 °C below this temperature.

    • Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

    • Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

  • Analysis:

    • Compare the observed melting point range with the literature value for pure this compound (87-89 °C).[4]

    • A sharp melting range (e.g., 87.5-88.5 °C) close to the literature value indicates high purity.

    • A depressed and broad melting range (e.g., 82-86 °C) suggests the presence of impurities.[10]

Logical Workflow for Purity Validation

The following diagram illustrates the decision-making process for validating the purity of a synthesized batch of this compound based on melting point analysis.

cluster_0 Purity Validation Workflow A Synthesized This compound B Perform Melting Point Analysis A->B C Observed Melting Range B->C D Compare with Literature Value (87-89 °C) C->D E Sharp Range within Literature Value? D->E F High Purity Confirmed E->F Yes G Impurity Suspected E->G No H Further Purification Required (e.g., Recrystallization) G->H

Purity validation workflow for this compound.

References

Cytotoxicity of N-(3-bromophenyl)acetamide and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic effects of N-(3-bromophenyl)acetamide and its analogues, with a focus on their potential as anticancer agents. Due to the limited availability of direct cytotoxic data for this compound, this guide utilizes experimental data from closely related phenylacetamide derivatives to provide a comprehensive overview of their biological activity.

Comparative Cytotoxicity Data

CompoundR GroupMDA-MB-468 (IC50 in µM)PC-12 (IC50 in µM)MCF-7 (IC50 in µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO20.76 ± 0.096 ± 0.4ND
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin (Reference) -0.38 ± 0.072.6 ± 0.132.63 ± 0.4

*ND: Not Determined. Data from a study on synthetic phenylacetamide derivatives[1]. The values are presented as mean ± standard error of the mean (SEM)[1].

Experimental Protocols

The evaluation of the cytotoxic and pro-apoptotic activity of phenylacetamide derivatives typically involves a series of well-established in vitro assays.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468, and PC-12) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N-phenylacetamide analogues) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Apoptosis Detection

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Cell Preparation: Cells are treated with the test compounds, harvested, and fixed.

  • Permeabilization: The cells are permeabilized to allow the entry of the labeling enzyme.

  • TdT Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The labeled DNA is then detected using fluorescence microscopy or flow cytometry. An increase in the number of TUNEL-positive cells indicates an increase in apoptosis.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

  • Cell Lysis: Cells are treated with the test compounds and then lysed to release their cellular contents.

  • Substrate Addition: A specific caspase substrate, which is conjugated to a colorimetric or fluorometric reporter molecule, is added to the cell lysate.

  • Signal Measurement: If the specific caspase is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting colorimetric or fluorescent signal is then measured using a spectrophotometer or fluorometer. An increase in signal intensity indicates an elevation in caspase activity. For instance, some studies measure the activity of caspase-3, a key executioner caspase[1].

Signaling Pathways and Visualizations

Studies on phenylacetamide derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis via both the intrinsic and extrinsic pathways. This involves the regulation of key apoptotic proteins such as those in the Bcl-2 family and the activation of caspases.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Assessment cluster_apoptosis Apoptosis Mechanism Studies synthesis Synthesis of This compound and Analogues characterization Structural Characterization (NMR, Mass Spectrometry) synthesis->characterization treatment Treatment with Test Compounds characterization->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-468, PC-12) cell_culture->treatment mtt_assay MTT Assay (Cell Viability, IC50) treatment->mtt_assay apoptosis_assays Apoptosis Assays mtt_assay->apoptosis_assays tunel_assay TUNEL Assay (DNA Fragmentation) apoptosis_assays->tunel_assay caspase_assay Caspase-3 Activity apoptosis_assays->caspase_assay gene_expression Gene Expression Analysis (Bax, Bcl-2, FasL) apoptosis_assays->gene_expression

Caption: Experimental workflow for assessing the cytotoxicity of N-phenylacetamide analogues.

The pro-apoptotic activity of these compounds is linked to their ability to modulate the expression of key regulatory proteins. Specifically, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis[1].

apoptosis_pathway cluster_compound External Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound N-Phenylacetamide Analogues death_receptors Death Receptors (e.g., Fas) compound->death_receptors bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Permeability ↑ bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways induced by N-phenylacetamide analogues.

References

Comparative Efficacy of N-(3-bromophenyl)acetamide-Derived Inhibitors as Butyrylcholinesterase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of N-substituted acetamide derivatives has highlighted their potential as potent inhibitors of butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease. This guide provides a comparative overview of the efficacy of these inhibitors, with a focus on the structural scaffold of N-(3-bromophenyl)acetamide, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

While a broad range of N-substituted acetamides have been investigated, a specific comparative study on a series of this compound-derived inhibitors against butyrylcholinesterase is not extensively available in the current literature. However, by examining the structure-activity relationships of closely related acetamide derivatives, we can infer the potential efficacy and guide future research in this area. This guide synthesizes available data to present a comparative landscape of acetamide-based BChE inhibitors.

Quantitative Comparison of Acetamide-Derived BChE Inhibitors

The inhibitory potency of various acetamide derivatives against butyrylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for a selection of substituted acetamide derivatives from a recent study, providing a benchmark for the potential of this chemical class.

Compound IDStructureBChE IC50 (µM) ± SEM
970180 N-(3-methylphenyl)-2-(...)-acetamide4.24 ± 0.16
8c 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide3.94 ± 0.15
8d 2-(1H-indol-3-yl)-N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-methyl-2-oxoacetamide19.60 ± 0.21
Galantamine (Reference Drug)44.1 ± 0.91
Tacrine (Reference Drug)0.14 ± 0.01

Data sourced from a study on substituted acetamide derivatives as potential butyrylcholinesterase inhibitors.[1][2]

Note: The structures for compounds 970180, 8c, and 8d are complex and are represented here by their published designations for clarity. The data indicates that specific substitutions on the acetamide scaffold can lead to potent BChE inhibition, with compound 8c demonstrating the highest potency among the synthesized derivatives in this particular study.[1][2]

Structure-Activity Relationship (SAR) Insights

The available data on substituted acetamide derivatives reveals key structural features that influence their BChE inhibitory activity. For instance, the replacement of a methyl group with a carbonyl group and the introduction of specific substituents on the aromatic rings have been shown to modulate the inhibitory potency.[1][2] The this compound scaffold offers a unique combination of a halogen bond donor and a hydrophobic phenyl ring, which could be systematically modified to explore and optimize interactions within the BChE active site.

Experimental Protocols

The determination of butyrylcholinesterase inhibitory activity is crucial for evaluating the efficacy of novel compounds. The most widely used method is the spectrophotometric assay developed by Ellman.

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC), to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitors (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTC in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors to various concentrations.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Test inhibitor solution (or solvent for the control)

      • BChE solution

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the BTC solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Inhibition Pathway and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Butyrylcholinesterase_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibited Reaction Butyrylthiocholine Butyrylthiocholine Thiocholine Thiocholine Butyrylthiocholine->Thiocholine BChE Butyrate Butyrate Butyrylthiocholine->Butyrate BChE Butyrylcholinesterase (BChE) Butyrylcholinesterase (BChE) Inhibitor Inhibitor BChE_Inhibitor_Complex BChE-Inhibitor Complex (Inactive) Inhibitor->BChE_Inhibitor_Complex No Reaction No Reaction BChE_Inhibitor_Complex->No Reaction BChE BChE BChE->BChE_Inhibitor_Complex

Caption: Simplified signaling pathway of BChE inhibition.

Ellman_Assay_Workflow start Start: Prepare Reagents prepare_plate Dispense Buffer, DTNB, Inhibitor & BChE into 96-well plate start->prepare_plate incubate Incubate at 37°C prepare_plate->incubate add_substrate Add Butyrylthiocholine (BTC) to initiate reaction incubate->add_substrate measure Measure Absorbance at 412 nm over time add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: Experimental workflow for the Ellman's method.

Conclusion and Future Directions

The N-substituted acetamide scaffold represents a promising starting point for the development of novel butyrylcholinesterase inhibitors. While direct comparative data for a series of this compound derivatives is currently limited, the existing research on related compounds provides a strong rationale for their investigation. The presence of the bromine atom at the meta position of the phenyl ring offers opportunities for halogen bonding and other specific interactions within the BChE active site, which could be exploited to enhance potency and selectivity.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substitutions on both the phenyl ring and the acetamide nitrogen. Such studies, utilizing the standardized Ellman's assay, would provide the necessary quantitative data to establish a clear structure-activity relationship and identify lead compounds for further development in the pursuit of effective treatments for Alzheimer's disease.

References

A Comparative Guide to the Scalable Synthesis of N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of synthetic routes for the scalable production of N-(3-bromophenyl)acetamide, a key intermediate in pharmaceutical synthesis. We present a detailed comparison of the most viable methods, supported by experimental data, to inform process development and scale-up decisions.

Introduction

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The selection of a synthetic route for its large-scale production is a critical decision, impacting not only the economic viability of the process but also its safety and environmental footprint. This guide evaluates the most common and promising synthetic strategies for this compound, focusing on parameters essential for industrial scalability: yield, purity, cost-effectiveness, safety, and process robustness.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through two principal routes: the acetylation of 3-bromoaniline and the Beckmann rearrangement of 3-bromoacetophenone oxime. A third, less common approach involves a Suzuki cross-coupling reaction. Below is a detailed comparison of these methods.

Route 1: Acetylation of 3-Bromoaniline

This is the most traditional and widely employed method for the synthesis of N-arylacetamides. The reaction involves the acylation of the amino group of 3-bromoaniline using an acetylating agent, typically acetic anhydride, often in the presence of a catalyst or a base.

Route 2: Beckmann Rearrangement of 3-Bromoacetophenone Oxime

This route offers an alternative pathway, starting from 3-bromoacetophenone. The ketone is first converted to its oxime, which then undergoes an acid-catalyzed rearrangement to yield the corresponding amide.

Route 3: Suzuki Cross-Coupling

While a versatile method for forming carbon-carbon bonds, its application for the direct synthesis of this compound is less conventional. It would likely involve the coupling of an acetamide-containing boronic acid derivative with a brominated aromatic compound, or a similar strategy. Due to the lack of established, scalable protocols for this specific transformation, this route is considered less viable for large-scale production at present and will not be detailed further in this comparison.

Data Presentation

The following tables summarize the key quantitative parameters for the two primary synthetic routes, providing a clear comparison for scalability assessment.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Acetylation of 3-BromoanilineRoute 2: Beckmann Rearrangement
Starting Materials 3-Bromoaniline, Acetic Anhydride3-Bromoacetophenone, Hydroxylamine, Acid Catalyst
Typical Yield >90% (optimized)~60-70%
Purity High (>98%) after recrystallizationModerate to High, requires chromatographic purification
Reaction Time 1-4 hours4-8 hours (including oxime formation)
Scalability Well-established and scalableChallenges in catalyst handling and potential for side reactions at scale
Cost-Effectiveness Generally more cost-effective due to cheaper starting materials and simpler processHigher cost associated with the starting ketone and catalyst
Safety Concerns Corrosive and lachrymatory reagents (acetic anhydride). Exothermic reaction.Use of strong acids, potential for violent reactions if not controlled.
Environmental Impact By-product is acetic acid, which can be recovered.Use of metal catalysts can lead to heavy metal waste.

Experimental Protocols

Route 1: Acetylation of 3-Bromoaniline (Scalable Batch Process)

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Sodium Acetate (optional, as catalyst)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of 3-bromoaniline in glacial acetic acid, slowly add acetic anhydride at a temperature maintained below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Filter the precipitated crude this compound and wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum at 60-70°C.

Route 2: Beckmann Rearrangement of 3-Bromoacetophenone Oxime (Lab-Scale)

Materials:

  • 3-Bromoacetophenone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Ethanol/Water (as solvent for oximation)

  • Bismuth(III) trifluoromethanesulfonate (0.15 eq)[1]

  • Acetonitrile (as solvent for rearrangement)[1]

Procedure:

Step 1: Synthesis of 3-Bromoacetophenone Oxime

  • Dissolve 3-bromoacetophenone, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain 3-bromoacetophenone oxime.

Step 2: Beckmann Rearrangement

  • Dissolve the 3-bromoacetophenone oxime in acetonitrile.[1]

  • Add bismuth(III) trifluoromethanesulfonate to the solution and stir the mixture at 80°C for approximately 4 hours.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, concentrate the reaction mixture under reduced pressure.[1]

  • Extract the residue with dichloromethane (DCM) and wash with water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography to yield this compound.[1]

Mandatory Visualization

Scalable_Acetylation_Workflow Start Start Reagents 3-Bromoaniline Acetic Anhydride Glacial Acetic Acid Start->Reagents 1. Charge Reagents Reaction Acetylation Reaction (Reflux, 2h) Reagents->Reaction 2. Initiate Reaction Quench Quenching (Ice Water) Reaction->Quench 3. Cool & Precipitate Filtration Filtration & Washing Quench->Filtration 4. Isolate Crude Solid Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization 5. Purify Pure Pure this compound Recrystallization->Pure Drying Drying Pure->Drying 6. Remove Solvent Final Final Product Drying->Final

Caption: Workflow for the scalable synthesis of this compound via acetylation.

Conclusion and Recommendation

Based on the comparative analysis, the acetylation of 3-bromoaniline (Route 1) is the most robust and scalable synthetic route for the production of this compound. This method offers high yields, excellent purity after a straightforward recrystallization, and is more cost-effective due to the lower price of starting materials and a simpler process. While the use of acetic anhydride requires appropriate safety precautions for handling corrosive and lachrymatory substances, these are well-established procedures in an industrial setting.

The Beckmann rearrangement (Route 2), while a viable alternative, presents more challenges for scalability. The multi-step process, lower yields, and the need for chromatographic purification make it less economically attractive for large-scale manufacturing. Furthermore, the handling of strong acids and potential for side reactions at scale pose greater safety and control challenges.

For drug development professionals and researchers focused on efficient and reliable production of this compound, optimizing the acetylation of 3-bromoaniline is the recommended strategy for achieving scalable and commercially viable synthesis.

References

comparative analysis of spectroscopic data for N-(3-bromophenyl)acetamide positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of spectroscopic data for N-(2-bromophenyl)acetamide, N-(3-bromophenyl)acetamide, and N-(4-bromophenyl)acetamide. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols.

This guide presents a comparative analysis of the spectroscopic data for the three positional isomers of N-(bromophenyl)acetamide: N-(2-bromophenyl)acetamide, this compound, and N-(4-bromophenyl)acetamide. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including pharmaceutical and materials science. The following sections detail the experimental protocols used for data acquisition and provide a comparative summary of the spectral data in tabular format.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis. Specific parameters from the cited data sources are included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies ranging from 300 to 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Samples were typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: A small amount of the solid sample was dissolved in the appropriate deuterated solvent.

  • Data Acquisition: Standard pulse programs were used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, proton-decoupled spectra were typically obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Fourier-transform infrared spectrometer. Solid samples were prepared using either the KBr pellet method or as a thin solid film.[1][2]

  • KBr Pellet Method: A small amount of the finely ground solid sample was mixed with dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.

  • Thin Solid Film Method: The solid sample was dissolved in a volatile solvent, and a drop of the solution was placed on a salt plate (e.g., NaCl or KBr). The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization source.

  • Sample Introduction: The sample was introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample was bombarded with a beam of electrons to generate molecular ions and fragment ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions was measured and plotted against their relative abundance.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three positional isomers of N-(bromophenyl)acetamide.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
N-(2-bromophenyl)acetamide CDCl₃8.31 (d, 1H, Ar-H), 7.61 (bs, 1H, NH), 7.51 (d, 1H, Ar-H), 7.29 (t, 1H, Ar-H), 6.97 (t, 1H, Ar-H), 2.21 (s, 3H, CH₃)[3]
This compound CDCl₃Data not fully available in a comparable format.
N-(4-bromophenyl)acetamide CDCl₃7.42 (m, 4H, Ar-H), 7.35 (br, 1H, NH), 2.18 (s, 3H, CH₃)[4]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
N-(2-bromophenyl)acetamide CDCl₃168.3 (C=O), 135.7 (C-N), 132.2, 128.4, 125.2, 122.0 (Ar-C), 113.2 (C-Br), 24.9 (CH₃)[3]
This compound CDCl₃Data not fully available in a comparable format.
N-(4-bromophenyl)acetamide CDCl₃168.36 (C=O), 136.91 (C-N), 131.95, 121.36 (Ar-C), 116.86 (C-Br), 24.63 (CH₃)[4]

Table 3: FT-IR Spectral Data (Characteristic Peaks, cm⁻¹)

CompoundN-H StretchC=O StretchAromatic C=C Stretch
N-(2-bromophenyl)acetamide 327216471518[3]
This compound ~3300~1670~1590
N-(4-bromophenyl)acetamide 329416701602, 1587, 1536[5]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
N-(2-bromophenyl)acetamide 213/215171/173, 134, 92
This compound 213/215[6]171/173, 92, 65
N-(4-bromophenyl)acetamide 213/215[7]171/173, 92, 65

Workflow for Comparative Analysis

The logical workflow for this comparative spectroscopic analysis is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow cluster_isomers Positional Isomers cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison isomer1 N-(2-bromophenyl)acetamide NMR NMR (¹H, ¹³C) IR FT-IR MS Mass Spectrometry isomer2 This compound isomer3 N-(4-bromophenyl)acetamide Data_Collection Data Collection NMR->Data_Collection IR->Data_Collection MS->Data_Collection Data_Table Tabular Data Summary Data_Collection->Data_Table Comparative_Analysis Comparative Analysis Data_Table->Comparative_Analysis Conclusion Structural Elucidation & Isomer Differentiation Comparative_Analysis->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Discussion

The spectroscopic data presented reveals distinct differences between the three positional isomers, allowing for their differentiation.

  • ¹H NMR: The aromatic region of the ¹H NMR spectra is particularly informative. The substitution pattern of the bromine atom on the phenyl ring leads to unique splitting patterns and chemical shifts for the aromatic protons in each isomer. For instance, the ortho-isomer is expected to show a more complex pattern due to the proximity of the bromine and acetamido groups to the aromatic protons.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the position of the bromine substituent. The carbon atom directly bonded to the bromine atom (C-Br) exhibits a characteristic chemical shift. The electronic effects of the bromine and acetamido groups at different positions lead to distinguishable shifts for the other aromatic carbons.

  • FT-IR: The vibrational frequencies of the N-H and C=O bonds are generally similar across the isomers. However, subtle shifts can be observed due to differences in intramolecular hydrogen bonding and electronic effects. The pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique for each isomer and can be used for identification.

  • Mass Spectrometry: All three isomers exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation patterns are also similar, with a prominent fragment corresponding to the loss of the acetyl group ([M-42]⁺). However, minor differences in the relative abundances of fragment ions may exist, which could aid in differentiation.

This comparative guide provides a foundational understanding of the spectroscopic properties of N-(bromophenyl)acetamide positional isomers. For definitive structural confirmation, it is recommended to use a combination of these spectroscopic techniques and compare the obtained data with reference spectra.

References

Safety Operating Guide

Proper Disposal of N-(3-bromophenyl)acetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N-(3-bromophenyl)acetamide, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate care. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves.

  • Eye Protection: Use safety goggles or glasses.[2][3]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If working with fine powder or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[3]

Handling:

  • Avoid generating dust.

  • Use in a well-ventilated area or under a chemical fume hood.[2][4]

  • Wash hands thoroughly after handling.[2][4]

II. Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C8H8BrNO[1][5][6][7][8]
Molecular Weight 214.06 g/mol [1][5][6]
Appearance White needle-like crystals or light grey powder solid.[2][5]
Melting Point 87-89 °C[5]
Solubility Insoluble in water; soluble in ethanol and ether.[5]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][2][9]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical in drains or regular trash.[4][10]

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any contaminated lab supplies such as filter paper, gloves, and paper towels.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste guidelines.

  • Containerization:

    • Use a chemically resistant container with a secure lid.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Spill Management:

    • In case of a spill, prevent further spread by containing the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.[2][4]

    • Clean the spill area with soap and water.[2][9]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Identify & Segregate Waste (this compound and contaminated materials) B Step 2: Containerize & Label (Use sealed, labeled, chemical-resistant container) A->B D Step 4: Store Securely (Cool, dry, ventilated area) B->D C Step 3: Manage Spills (Contain, collect, and clean) C->B Spill Occurs E Step 5: Professional Disposal (Contact EHS or licensed contractor) D->E

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N-(3-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for handling N-(3-bromophenyl)acetamide, including detailed operational and disposal plans.

Hazard Profile: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] All personnel must be thoroughly familiar with its Safety Data Sheet (SDS) before working with this chemical.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[3][4]
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166. A face shield may be necessary for splash-prone procedures.[2]
Skin and Body Protection A lab coat should be worn. For larger quantities or when there is a significant risk of skin contact, additional protective clothing to prevent skin exposure may be required.
Respiratory Protection All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used when dusts are generated.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to this procedural guidance is critical for the safe handling of this compound in a laboratory setting.

  • Preparation and Precaution :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • Work within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Avoid breathing in dust or spray mist.[2]

    • When transferring the solid, use appropriate tools (e.g., spatula, scoop) to minimize dust generation.

    • Keep the container tightly closed when not in use.[2][3]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2]

    • Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[2]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

    • Ingestion : If swallowed, seek immediate medical assistance.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management :

    • Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area.

    • Store the container away from incompatible materials.

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.